Product packaging for Tosufloxacin Tosylate(Cat. No.:CAS No. 100490-94-6)

Tosufloxacin Tosylate

Cat. No.: B024606
CAS No.: 100490-94-6
M. Wt: 576.5 g/mol
InChI Key: CSSQVOKOWWIUCX-UHFFFAOYSA-N
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Description

Tosufloxacin tosylate is a racemate comprising equimolar amounts of (R)- and (S)-tosufloxacin tosylate. It has a role as an antimicrobial agent, an antiinfective agent, a DNA synthesis inhibitor, a hepatotoxic agent and a topoisomerase IV inhibitor. It contains a tosufloxacin(1+), a (S)-tosufloxacin tosylate and a (R)-tosufloxacin tosylate.
See also: Tosufloxacin (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23F3N4O6S B024606 Tosufloxacin Tosylate CAS No. 100490-94-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSQVOKOWWIUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-36-6 (Parent)
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8047842
Record name Tosufloxacin toluenesulfonic acid
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Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100490-94-6, 115964-29-9
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115964-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin tosilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin toluenesulfonic acid
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Record name TOSUFLOXACIN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Tosufloxacin Tosylate's Action on Bacterial DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Tosufloxacin Tosylate, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. The document details the drug's interaction with its target, presents quantitative data on its inhibitory activity, outlines experimental protocols for assessing its efficacy, and provides visual representations of the key molecular pathways and experimental workflows.

Introduction: The Role of DNA Gyrase and the Fluoroquinolone Intervention

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA. This process is crucial for DNA replication, transcription, and repair. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.

Tosufloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting this vital enzyme. The primary mechanism of action involves the inhibition of DNA gyrase, leading to the disruption of critical cellular processes and ultimately, bacterial cell death.

Mechanism of Action: Stabilizing the Cleavable Complex

The inhibitory action of Tosufloxacin on DNA gyrase is not a simple competitive inhibition of the enzyme's active site. Instead, it acts as a "topoisomerase poison." The core of its mechanism is the stabilization of a transient intermediate in the enzyme's catalytic cycle known as the "cleavable complex." In this state, the DNA is cleaved by DNA gyrase, and the enzyme is covalently attached to the 5' ends of the broken DNA strands.

Tosufloxacin intercalates into the cleaved DNA at the site of the break and interacts with both the DNA and specific amino acid residues of the GyrA subunit. This interaction forms a stable ternary complex of Tosufloxacin-DNA-DNA gyrase, which effectively traps the enzyme on the DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks within the bacterial chromosome. The accumulation of these breaks triggers a cascade of lethal events, including the stalling of replication forks and the induction of the SOS DNA repair system, which, when overwhelmed, leads to cell death.

Molecular Interactions within the Quinolone Resistance-Determining Region (QRDR)

The specific binding site for fluoroquinolones on the GyrA subunit is a region known as the Quinolone Resistance-Determining Region (QRDR). While a crystal structure of Tosufloxacin specifically complexed with DNA gyrase is not publicly available, extensive research on other fluoroquinolones provides a well-established model for this interaction.

The binding is mediated through a non-covalent water-metal ion bridge. A magnesium ion (Mg²⁺) is chelated by the C-3 carboxyl and C-4 keto groups of the fluoroquinolone. This complex is then bridged by water molecules to key serine and aspartic acid residues within the QRDR of GyrA, typically at positions corresponding to Ser83 and Asp87 in Escherichia coli. Mutations in these residues are a common cause of fluoroquinolone resistance as they disrupt this critical interaction, reducing the binding affinity of the drug.

Signaling Pathway of Tosufloxacin Action

The following diagram illustrates the key steps in the mechanism of action of Tosufloxacin on DNA gyrase.

Tosufloxacin_Mechanism Mechanism of Tosufloxacin Action on DNA Gyrase Tosufloxacin Tosufloxacin Ternary_Complex Stable Ternary Complex (Tosufloxacin-Gyrase-DNA) Tosufloxacin->Ternary_Complex Intercalates and binds DNA_Gyrase DNA Gyrase (GyrA2GyrB2) Cleavable_Complex Transient Cleavable Complex (Gyrase-DNA) DNA_Gyrase->Cleavable_Complex Binds and cleaves DNA DNA Bacterial DNA DNA->Cleavable_Complex Cleavable_Complex->Ternary_Complex stabilizes DS_Breaks Accumulation of Double-Strand Breaks Ternary_Complex->DS_Breaks Prevents re-ligation Replication_Stall Replication Fork Stalling DS_Breaks->Replication_Stall SOS_Response Induction of SOS Response DS_Breaks->SOS_Response Cell_Death Bacterial Cell Death Replication_Stall->Cell_Death SOS_Response->Cell_Death If overwhelmed

Caption: Signaling pathway of Tosufloxacin's action on DNA gyrase.

Quantitative Data: Inhibitory Potency of Tosufloxacin

The potency of Tosufloxacin against DNA gyrase is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The minimum inhibitory concentration (MIC) is also a crucial measure, representing the lowest concentration of the drug that prevents visible growth of a bacterium.

Parameter Organism Value Reference
IC50 (DNA Gyrase) Enterococcus faecalis11.6 µg/mL[1]
IC50 (Topoisomerase IV) Enterococcus faecalis3.89 µg/mL[1]
MIC90 Streptococcus pneumoniae0.25 µg/mL
MIC90 Haemophilus influenzae≤0.06 µg/mL
MIC90 Moraxella catarrhalis≤0.06 µg/mL

Experimental Protocols: Assessing DNA Gyrase Inhibition

The most common method for determining the inhibitory effect of compounds like Tosufloxacin on DNA gyrase is the DNA supercoiling inhibition assay. This assay measures the ability of the enzyme to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322.

DNA Gyrase Supercoiling Inhibition Assay Protocol

Objective: To determine the IC50 of Tosufloxacin against bacterial DNA gyrase.

Principle: Relaxed and supercoiled DNA isoforms can be separated by agarose gel electrophoresis due to their different mobilities. In the presence of an inhibitor, the supercoiling activity of DNA gyrase will be reduced, resulting in a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • This compound stock solution (in DMSO or water)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water. Aliquot the master mix into individual reaction tubes.

  • Inhibitor Addition: Add varying concentrations of Tosufloxacin to the reaction tubes. Include a no-drug control (with solvent only) and a no-enzyme control.

  • Enzyme Addition: Dilute the DNA gyrase to the desired concentration in Dilution Buffer and add it to all reaction tubes except the no-enzyme control. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.

  • Extraction (Optional but Recommended): Add an equal volume of chloroform:isoamyl alcohol, vortex briefly, and centrifuge. This step helps to remove the protein and improve gel resolution.

  • Agarose Gel Electrophoresis: Load the aqueous phase of the samples onto a 1% agarose gel in 1X TAE or TBE buffer.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize it under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

  • IC50 Calculation: Plot the percentage of inhibition (relative to the no-drug control) against the logarithm of the Tosufloxacin concentration. The IC50 is the concentration at which 50% of the supercoiling activity is inhibited.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical DNA gyrase supercoiling inhibition experiment.

Gyrase_Inhibition_Workflow Experimental Workflow for DNA Gyrase Inhibition Assay Start Start Prepare_Reagents Prepare Master Mix (Buffer, Relaxed DNA, Water) Start->Prepare_Reagents Add_Inhibitor Aliquot Master Mix and Add Tosufloxacin Dilutions Prepare_Reagents->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Stop Buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Analyze Densitometric Analysis of DNA Bands Visualize->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Conclusion

This compound is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial survival. Its mechanism of action involves the stabilization of the DNA-gyrase cleavable complex, leading to the accumulation of lethal double-strand DNA breaks. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working on the discovery and characterization of novel antibacterial agents targeting DNA gyrase. Further research, particularly the acquisition of a co-crystal structure of Tosufloxacin with its target, would provide even deeper insights into its precise molecular interactions and could aid in the rational design of next-generation fluoroquinolones with improved efficacy and a lower propensity for resistance.

References

The Discovery and Synthesis of Tosufloxacin Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tosufloxacin, a third-generation fluoroquinolone, represents a significant advancement in the treatment of a wide range of bacterial infections. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of its tosylate salt. Detailed experimental protocols for its synthesis are provided, alongside tabulated quantitative data on its in vitro antibacterial activity and pharmacokinetic profile. Visual diagrams illustrating the synthetic workflow and the molecular mechanism of action are included to facilitate a deeper understanding of this potent antimicrobial agent.

Discovery and Development

Tosufloxacin Tosylate, a synthetic fluoroquinolone antibacterial agent, was developed by Toyama Chemical Co., Ltd. in Japan.[1] As a third-generation fluoroquinolone, it was designed to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action

Tosufloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1]

The mechanism involves the following key steps:

  • Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to manage DNA supercoiling and untangle newly replicated chromosomes.[2]

  • Fluoroquinolone Intervention: Tosufloxacin intercalates into the DNA at the site of the break and binds to the enzyme-DNA complex.[2]

  • Stabilization of the Cleavage Complex: This binding stabilizes the complex, preventing the re-ligation of the DNA strands.[1]

  • Inhibition of DNA Synthesis and Cell Death: The accumulation of these stalled enzyme-DNA complexes blocks the progression of the DNA replication fork, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[2][3][4]

The following diagram illustrates the signaling pathway of Tosufloxacin's mechanism of action:

Tosufloxacin Mechanism of Action cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Tosufloxacin Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Supercoiling Management Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV Decatenation Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Topoisomerase_IV->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Replication Blocked Tosufloxacin Tosufloxacin Tosufloxacin->Inhibition_Gyrase Tosufloxacin->Inhibition_TopoIV

Mechanism of action of Tosufloxacin.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the formation of the core quinolone structure, followed by the addition of the aminopyrrolidinyl side chain and subsequent salt formation. Several synthetic routes have been reported in the patent literature. A common pathway involves four main stages: amination, cyclization, substitution, and hydrolysis with tosylate salt formation.

The general workflow for the synthesis is depicted below:

Tosufloxacin Synthesis Workflow Start Starting Materials (e.g., 2,4-difluoroaniline, acetic anhydride, etc.) Amination Step 1: Amination Start->Amination Cyclization Step 2: Cyclization Amination->Cyclization Substitution Step 3: Substitution (with 3-aminopyrrolidine dihydrochloride) Cyclization->Substitution Hydrolysis_Salt Step 4: Hydrolysis and Tosylate Salt Formation Substitution->Hydrolysis_Salt Purification Purification Hydrolysis_Salt->Purification Final_Product This compound Purification->Final_Product

General synthetic workflow for this compound.
Experimental Protocols

The following protocols are based on methodologies described in the patent literature and provide a general framework for the synthesis.

Step 1: Amination This step involves the reaction of initial raw materials to form a this compound amino compound. Key reactants include acetic anhydride, triethyl orthoformate, fluorochlorotinate, methanol, and 2,4-difluoroaniline.[5] The reaction conditions, such as temperature and duration, are critical for minimizing impurity formation and maximizing yield.[5]

Step 2: Cyclization The amino compound from the previous step undergoes a cyclization reaction to form the core naphthyridine ring structure.[5]

  • Procedure: The this compound amino substance is dissolved in N,N-dimethylformamide. Anhydrous potassium carbonate is added, and the mixture is reacted at 10-20°C for 3-5 hours.[5] The product is then isolated by centrifugation and filtration, followed by drying at 50-60°C for 6-8 hours.[5]

Step 3: Substitution The cyclic compound is then reacted with 3-aminopyrrolidine dihydrochloride to introduce the side chain at the C-7 position.[5]

  • Procedure: 3-aminopyrrolidine dihydrochloride is added to a mixture of methanol and triethylamine under stirring and cooled to below 5°C.[5] The this compound cyclic compound is then added, and the reaction proceeds for 48-96 hours at a temperature below 20°C.[5] The resulting this compound substitute is collected by centrifugal filtration and dried.[5]

Step 4: Hydrolysis and Tosylate Salt Formation The final step involves the hydrolysis of the ester group and the formation of the tosylate salt.[5]

  • Procedure: The this compound substitute, p-toluenesulfonic acid, and glacial acetic acid are added to purified water and heated to 98-100°C for 6-10 hours.[5] After hot filtration and cooling to below 30°C, the crude product is collected by centrifugal filtration.[5]

Purification: The crude this compound is purified by recrystallization.[5]

  • Procedure: The crude product is mixed with medicinal ethanol and purified water and stirred for 0.5-1 hour.[5] The purified this compound is obtained after centrifugal filtration and drying at 40-50°C for 2-2.5 hours.[5]

Quantitative Data

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₉H₁₅F₃N₄O₃ · C₇H₈O₃S
Molecular Weight576.54 g/mol
AppearanceWhite to beige powder
SolubilityDMSO: 2 mg/mL (clear)

Source: Sigma-Aldrich

In Vitro Antibacterial Activity

The in vitro activity of Tosufloxacin has been evaluated against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for key respiratory and genital pathogens.

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Pseudomonas aeruginosa (standard)0.52.0
Pseudomonas aeruginosa (resistant)4.0>16.0
Escherichia coli≤0.016≤0.016
Staphylococcus aureus0.0630.063
Haemophilus influenzae≤0.0160.032
Chlamydia trachomatis-0.25
Neisseria gonorrhoeae-0.008

Sources:[6][7]

Pharmacokinetic Parameters in Healthy Adults

The pharmacokinetic profile of this compound has been studied in healthy adult volunteers following oral administration.

Parameter150 mg Dose300 mg Dose
Cₘₐₓ (µg/mL)0.541.06
Tₘₐₓ (h)~2~2
t₁/₂ (h)4.854.44
AUC₀₋₂₄ (µg·h/mL)1.75 ± 0.67-
AUC₀→∞ (µg·h/mL)1.98 ± 0.74-

Sources:[8][9]

Conclusion

This compound is a potent fluoroquinolone antibiotic with a broad spectrum of activity against clinically relevant bacterial pathogens. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, makes it an effective agent for treating various infections. The synthesis of this compound is a well-established multi-step process, with detailed protocols available in the scientific and patent literature. The favorable pharmacokinetic profile and potent in vitro activity underscore its clinical utility. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early In-Vitro Activity of Tosufloxacin Tosylate

This technical guide provides a comprehensive overview of the early in-vitro studies of this compound, a fluoroquinolone antibiotic. The document focuses on its antibacterial activity, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative In-Vitro Activity of Tosufloxacin

Tosufloxacin has demonstrated a broad spectrum of in-vitro activity against both Gram-positive and Gram-negative bacteria, including anaerobic and atypical pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various early studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Activity Against Respiratory Pathogens

Tosufloxacin shows potent activity against common causative bacteria of pneumonia and otitis media.[1][2]

Bacterial SpeciesResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniaePenicillin-Susceptible (PSSP)-0.25[1][2]
Streptococcus pneumoniaePenicillin-Intermediate (PISP)-0.25[1][2]
Streptococcus pneumoniaePenicillin-Resistant (PRSP)-0.25[1][2]
Haemophilus influenzaeBLNAS & BLNAR*≤0.016[3]0.0078[1][2]
Moraxella catarrhalis--0.0156[1][2]
Pseudomonas aeruginosaStandard (from CF sputum)0.5[3]2.0[3]
Pseudomonas aeruginosaResistant (from CF sputum)4.0[3]>16.0[3]
Pseudomonas cepacia(from CF sputum)4.0[3]8.0[3]
Escherichia coli(from CF sputum)≤0.016[3]≤0.016[3]

*BLNAS: β-lactamase-negative ampicillin-susceptible; BLNAR: β-lactamase-negative ampicillin-resistant

Activity Against Staphylococci, Streptococci, and Enterococci

Studies have shown Tosufloxacin to be effective against a range of Gram-positive cocci.

Bacterial SpeciesMIC₉₀ (µg/mL)
Staphylococcus aureus0.063[3]
Staphylococcus epidermidis0.05 - 1.56[4]
Various Streptococci0.25 - 1.0[]
Enterococci0.05 - 1.56[4]
Activity Against Anaerobic Bacteria

Tosufloxacin's activity extends to anaerobic bacteria, which are often challenging to treat.

Bacterial SpeciesMIC₉₀ (µg/mL)
Bacteroides fragilis1.56[4]
Clostridium difficile3.13[4]
Clostridium perfringens0.20[4]
Activity Against Genital Pathogens

The antibiotic has also been tested against pathogens responsible for sexually transmitted infections.[6]

Bacterial SpeciesMIC₉₀ (µg/mL)MBC₉₀ (µg/mL)
Chlamydia trachomatis0.25[6]0.25[6]
Neisseria gonorrhoeae (including resistant strains)0.008[6]-

*MBC: Minimum Bactericidal Concentration

Experimental Protocols

The in-vitro activity of Tosufloxacin was primarily determined using standardized susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were established using two main techniques:

  • Agar Dilution Method : This was a common method cited in early studies.[6][7]

    • Preparation of Media : A series of agar plates (e.g., Mueller-Hinton agar) were prepared, each containing a different, twofold serial dilution of Tosufloxacin. A control plate with no antibiotic was also prepared.

    • Inoculum Preparation : The bacterial isolates to be tested were cultured in a suitable broth to a specified turbidity, corresponding to a standard concentration of bacterial cells (e.g., 10⁵ CFU/mL).

    • Inoculation : The standardized bacterial suspensions were then inoculated onto the surface of each agar plate.

    • Incubation : The plates were incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

    • Result Interpretation : The MIC was recorded as the lowest concentration of Tosufloxacin that completely inhibited visible bacterial growth.[7]

  • Broth Microdilution Method : This method was used particularly for testing isolates from cystic fibrosis patients.[3]

    • Preparation of Plates : Microtiter plates with 96 wells were used. Each well was filled with a broth medium containing twofold serial dilutions of Tosufloxacin.

    • Inoculation : Each well was inoculated with a standardized suspension of the test bacterium.

    • Incubation : The plates were incubated for a specified period.

    • Result Interpretation : The wells were examined for turbidity (visible growth). The MIC was the lowest concentration in a well with no visible growth.

Testing Against Chlamydia trachomatis

Due to its intracellular nature, testing against C. trachomatis required a cell culture-based assay.[6]

  • Cell Culture : McCoy cell monolayers were grown in 96-well microtiter plates.

  • Infection : The cell monolayers were infected with the C. trachomatis isolates.

  • Antibiotic Addition : After an initial incubation period to allow for bacterial entry into the cells, the culture medium was replaced with a medium containing serial dilutions of Tosufloxacin.

  • Incubation : The plates were incubated for 48-72 hours.

  • Staining and Visualization : The cells were then fixed and stained (e.g., with a fluorescent antibody) to visualize the chlamydial inclusions.

  • Endpoint Determination : The MIC was defined as the lowest antibiotic concentration that resulted in a significant reduction in the number or size of inclusions compared to the control.

Mechanism of Action and Experimental Workflows

As a fluoroquinolone, Tosufloxacin's primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.

Signaling Pathway: Inhibition of Bacterial DNA Synthesis

Tosufloxacin targets two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. The inhibition of these enzymes disrupts DNA replication, leading to bactericidal effects.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (removes supercoils) Replication DNA Replication & Repair DNA_Gyrase->Replication Topo_IV Topoisomerase IV (separates daughter DNA) Topo_IV->Replication Cell_Death Cell Death Replication->Cell_Death normal process leads to cell division (not death) Tosufloxacin Tosufloxacin Tosufloxacin->DNA_Gyrase inhibits Tosufloxacin->Topo_IV inhibits

Caption: Tosufloxacin's mechanism of action.

Experimental Workflow: Agar Dilution MIC Test

The agar dilution method is a foundational technique for determining the in-vitro susceptibility of bacteria to an antimicrobial agent.

G start Start prep_media Step 1: Prepare Agar Plates With serial dilutions of Tosufloxacin start->prep_media prep_inoculum Step 2: Prepare Bacterial Inoculum Standardize to 0.5 McFarland prep_media->prep_inoculum inoculate Step 3: Inoculate Plates Apply bacterial suspension to agar surface prep_inoculum->inoculate incubate Step 4: Incubate 24-48 hours at 37°C inoculate->incubate read_results Step 5: Read Results Observe for visible growth incubate->read_results end_mic Determine MIC|Lowest concentration with no growth read_results->end_mic

Caption: Workflow for an Agar Dilution MIC Test.

References

The Antibacterial Spectrum of Tosufloxacin Tosylate Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosufloxacin, a fluoroquinolone antibiotic, exhibits a broad and potent spectrum of activity against a wide range of clinically significant gram-negative bacteria. This technical guide provides an in-depth analysis of the in vitro and in vivo efficacy of Tosufloxacin Tosylate, detailing its antibacterial spectrum through comprehensive quantitative data, experimental protocols, and mechanistic insights. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Tosufloxacin is a synthetic fluoroquinolone antibacterial agent that demonstrates bactericidal action by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3] This mechanism disrupts DNA replication, leading to bacterial cell death.[1][4][5] This guide focuses on the activity of this compound against gram-negative bacteria, a class of pathogens responsible for a significant burden of infectious diseases.

In Vitro Antibacterial Spectrum

The in vitro activity of Tosufloxacin has been extensively evaluated against a diverse panel of gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Enterobacteriaceae

Tosufloxacin demonstrates high activity against most members of the Enterobacteriaceae family. It is generally more active than temafloxacin but slightly less active than ciprofloxacin against many species within this group.[6]

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli-≤0.016 - >16.0≤0.016-[7]
Klebsiella pneumoniae100--≤0.06[8]
Salmonella spp.----[9]
Shigella spp.----[9]
Vibrio spp.----[9]

Table 1: In Vitro Activity of Tosufloxacin Against a Selection of Enterobacteriaceae.

Non-Fermenting Gram-Negative Bacilli

Tosufloxacin is active against several non-fermenting gram-negative bacilli, including Pseudomonas aeruginosa and Acinetobacter spp.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Pseudomonas aeruginosa100--≤0.06[8]
Acinetobacter spp.----[6]
Xanthomonas maltophilia----[6]

Table 2: In Vitro Activity of Tosufloxacin Against Non-Fermenting Gram-Negative Bacilli.

Fastidious Gram-Negative Bacteria

Tosufloxacin exhibits potent activity against fastidious gram-negative bacteria, which are common causative agents of respiratory and genital tract infections.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Haemophilus influenzae200--≤0.06[8][10]
Moraxella catarrhalis100--≤0.06[8][10]
Neisseria gonorrhoeae31--0.008[2]
Campylobacter jejuni/coli----[6][9]

Table 3: In Vitro Activity of Tosufloxacin Against Fastidious Gram-Negative Bacteria.

Anaerobic Gram-Negative Bacteria

Tosufloxacin is also distinguished by its potent activity against anaerobic gram-negative bacteria, often surpassing that of other fluoroquinolones like levofloxacin and ciprofloxacin.[11][12]

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Bacteroides fragilis---0.78[11]
Bacteroides vulgatus---0.39[11]
Bacteroides thetaiotaomicron---1.56[11]

Table 4: In Vitro Activity of Tosufloxacin Against Anaerobic Gram-Negative Bacteria.

Mechanism of Action

The bactericidal effect of Tosufloxacin, like other fluoroquinolones, is primarily due to the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] In gram-negative bacteria, DNA gyrase is the principal target.[3][5]

  • Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[5] Tosufloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the gyrase on the DNA.[4] This leads to the cessation of DNA synthesis and the generation of double-strand DNA breaks.[4]

  • Inhibition of Topoisomerase IV: Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication.[4] While a secondary target in many gram-negative bacteria, its inhibition by Tosufloxacin further disrupts the process of cell division.

The resulting DNA damage triggers the bacterial SOS response, a DNA repair system.[4] However, if the damage is too extensive, it leads to irreversible chromosomal fragmentation and ultimately, cell death.[4]

Tosufloxacin_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_replication DNA Replication & Transcription cluster_effects Cellular Effects Tosufloxacin Tosufloxacin DNA_Gyrase DNA Gyrase (Primary Target) Tosufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Secondary Target) Tosufloxacin->Topoisomerase_IV Inhibits Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Mediates Replication_Block DNA Replication Blockade DNA_Gyrase->Replication_Block Decatenation Chromosome Decatenation Topoisomerase_IV->Decatenation Mediates Topoisomerase_IV->Replication_Block DNA Bacterial DNA Supercoiling->DNA Decatenation->DNA DS_Breaks Double-Strand DNA Breaks Replication_Block->DS_Breaks SOS_Response SOS Response Induction DS_Breaks->SOS_Response Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death SOS_Response->Cell_Death If damage is extensive

Mechanism of action of Tosufloxacin in gram-negative bacteria.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antibacterial activity. The following sections detail the protocols for key in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[13][14][15][16][17]

Objective: To determine the lowest concentration of Tosufloxacin that inhibits the visible growth of a bacterium.

Materials:

  • This compound analytical powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Tosufloxacin Stock Solution: Prepare a stock solution of Tosufloxacin in a suitable solvent and dilute it in CAMHB to the highest desired concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the Tosufloxacin solution in the wells of the microtiter plate using CAMHB.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Tosufloxacin at which there is no visible growth of the bacteria.

MIC_Determination_Workflow start Start prep_antibiotic Prepare Tosufloxacin Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.
Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The protocol is based on CLSI guideline M26.[18][19]

Objective: To assess the rate and extent of bacterial killing by Tosufloxacin at different concentrations.

Materials:

  • This compound

  • CAMHB

  • Bacterial isolates

  • Sterile test tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB.

  • Test Setup: Add the bacterial culture to flasks containing pre-determined concentrations of Tosufloxacin (e.g., 1x, 2x, 4x MIC) and a growth control flask without the antibiotic.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar medium to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of Tosufloxacin. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.

Time_Kill_Assay_Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture setup_flasks Set up Flasks with Bacteria and Tosufloxacin Concentrations prep_culture->setup_flasks incubate_sample Incubate and Collect Samples at Timed Intervals setup_flasks->incubate_sample serial_dilute_plate Perform Serial Dilutions and Plate for CFU Count incubate_sample->serial_dilute_plate count_colonies Incubate Plates and Count Colonies serial_dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Workflow for the time-kill assay.
Animal Models of Infection

In vivo models are essential for evaluating the efficacy of antimicrobial agents in a physiological context. Murine models of pneumonia and sepsis are commonly used for gram-negative infections.[1][20][21][22][23][24][25][26][27][28]

4.3.1. Murine Pneumonia Model

Objective: To assess the efficacy of Tosufloxacin in treating lung infections caused by gram-negative bacteria.

Procedure Outline:

  • Animal Acclimatization: House mice under standard conditions with access to food and water ad libitum for a period of acclimatization.

  • Infection: Induce pneumonia by intratracheal or intranasal inoculation of a standardized bacterial suspension (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa).

  • Treatment: Administer this compound at various dosages and schedules (e.g., oral gavage, subcutaneous injection) starting at a defined time post-infection.

  • Monitoring: Monitor the animals for clinical signs of illness, body weight changes, and mortality.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect lung tissue for bacterial load determination (CFU/g of tissue) and histopathological examination.

4.3.2. Murine Sepsis Model

Objective: To evaluate the efficacy of Tosufloxacin in a systemic model of gram-negative infection.

Procedure Outline:

  • Animal Preparation: As in the pneumonia model.

  • Induction of Sepsis: Induce sepsis through methods such as cecal ligation and puncture (CLP) to create a polymicrobial infection, or by intraperitoneal injection of a standardized bacterial suspension (e.g., Escherichia coli).[22][26]

  • Treatment: Administer this compound as described above.

  • Monitoring: Monitor for signs of sepsis, including changes in body temperature, activity levels, and survival rates.

  • Endpoint Analysis: Collect blood samples for bacterial culture and quantification. Organ tissues (e.g., liver, spleen) can also be harvested for bacterial load determination.

Conclusion

This compound demonstrates a potent and broad-spectrum antibacterial activity against a wide array of clinically relevant gram-negative bacteria, including members of the Enterobacteriaceae family, non-fermenting bacilli, and fastidious organisms. Its efficacy extends to anaerobic gram-negative bacteria, a feature that distinguishes it from some other fluoroquinolones. The primary mechanism of action involves the inhibition of DNA gyrase, leading to the disruption of essential cellular processes and ultimately, bacterial cell death. The in vitro and in vivo experimental models detailed in this guide provide a framework for the continued investigation and characterization of Tosufloxacin and other novel antimicrobial agents. This comprehensive understanding of its antibacterial spectrum and mechanism of action is vital for its appropriate clinical application and for guiding future research in the fight against antimicrobial resistance.

References

Initial Safety and Toxicity Profile of Tosufloxacin Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Tosufloxacin, a fluoroquinolone antibiotic, demonstrates a broad spectrum of activity against various bacterial pathogens. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of its tosylate salt, Tosufloxacin Tosylate. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's preclinical and clinical safety characteristics. This guide summarizes key findings from acute and repeated-dose toxicity studies, investigations into its mechanism of action, and evaluations of its potential for specific toxicities.

Non-Clinical Toxicity

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For this compound, the median lethal dose (LD50) has been established in juvenile rats.

Table 1: Acute Toxicity of this compound

Species (Age)Route of AdministrationLD50 (mg/kg)Reference
Rat (7-day-old)Oral>6,000[1]

Experimental Protocol: Single Oral Dose Toxicity Study in Rats

  • Test System: 7-day-old rats.[1]

  • Administration: A single oral dose of this compound was administered.[1]

  • Observation: Animals were monitored for mortality and clinical signs of toxicity.[1]

  • Endpoint: The lethal dose was determined to be greater than 6,000 mg/kg.[1]

Repeated-Dose Toxicity

Repeated-dose toxicity studies assess the potential for adverse effects following prolonged exposure to a substance. Studies have been conducted in both juvenile rats and dogs to evaluate the safety of this compound over a one-month period.

Table 2: Repeated-Dose Toxicity of this compound

Species (Age)RouteDurationDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)Reference
Rat (7-day-old)Oral1 month300, 1,000, 3,000At 3,000 mg/kg: 1 male death, transient body weight gain suppression. At ≥1,000 mg/kg: Crystals in renal tubules.300[1]
Dog (3-week-old)Oral1 month150, 300 and higherAt ≥300 mg/kg: Decreased food consumption and body weight gain suppression.150[1]

Experimental Protocol: 1-Month Repeated Oral Dose Study in Juvenile Rats and Dogs

  • Test Systems: 7-day-old rats and 3-week-old dogs.[1]

  • Administration: this compound was administered orally once daily for one month.[1]

  • Parameters Monitored: Clinical signs, body weight, food consumption, and mortality were observed.[1]

  • Pathology: At the end of the study, a gross necropsy was performed, and tissues were examined for histopathological changes. In rats, the kidneys were a key focus.[1]

  • Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) was determined for each species.[1]

Mechanism of Action and Off-Target Effects

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By targeting these topoisomerases, Tosufloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G Tosufloxacin This compound DNA_Gyrase Bacterial DNA Gyrase Tosufloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Tosufloxacin->Topo_IV Inhibits DNA_Replication DNA Replication, Repair, and Recombination DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks DNA_Replication->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Figure 1: Mechanism of action of this compound.

The inhibitory activity of Tosufloxacin against these enzymes has been quantified in Enterococcus faecalis.

Table 3: Inhibitory Activity of Tosufloxacin against Bacterial Topoisomerases in Enterococcus faecalis

EnzymeIC50 (μg/ml)Reference
DNA Gyrase11.6[2]
Topoisomerase IV3.89[2]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Enzymes: Recombinant DNA gyrase and topoisomerase IV from Enterococcus faecalis were purified.[2]

  • Assay: The inhibitory activity of Tosufloxacin and other quinolones on the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV was measured.[2]

  • Endpoint: The 50% inhibitory concentration (IC50) was determined for each enzyme.[2]

Specific Toxicity Assessments

Genotoxicity

While a definitive battery of genotoxicity tests for this compound is not detailed in the available literature, a study mentions the use of the Ames mutagenicity test and the micronucleus test in the context of analyzing potential impurities in this compound drug products.[4] The results of these specific tests on the active pharmaceutical ingredient itself were not provided.

Experimental Workflow: Standard Genotoxicity Testing Battery

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Bacterial Reverse Mutation Assay) Micronucleus_vitro In Vitro Micronucleus Test (Mammalian Cells) Micronucleus_vivo In Vivo Micronucleus Test (Rodent Hematopoietic Cells) Test_Compound This compound Test_Compound->Ames Test_Compound->Micronucleus_vitro Test_Compound->Micronucleus_vivo

Figure 2: Typical experimental workflow for genotoxicity assessment.
Carcinogenicity

Long-term carcinogenicity studies in animals are crucial for assessing the tumorigenic potential of a new drug. At present, publicly available data from 2-year rodent bioassays for this compound have not been identified.

Cardiovascular Safety: QT Interval Prolongation

The potential for fluoroquinolones to prolong the QT interval is a known class effect. Preclinical studies have been conducted to evaluate this risk for this compound.

Table 4: Cardiovascular Safety Profile of this compound

AssaySystemConcentration/DoseResultsReference
hERG Current AssayhERG-expressing HEK293 cells>10 μmol/LSlight (5%) suppression of hERG current[1]
In Vivo ECGDogsUp to 100 mg/kgNo effect on blood pressure, heart rate, or electrocardiogram[1]

Experimental Protocol: In Vitro hERG Assay and In Vivo Dog QT Study

  • In Vitro hERG Assay:

    • Test System: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel.[1]

    • Methodology: Patch-clamp electrophysiology was used to measure the hERG current in the presence of varying concentrations of this compound.

    • Endpoint: The concentration-dependent inhibition of the hERG current was determined.[1]

  • In Vivo Dog QT Study:

    • Test System: Conscious dogs.[1]

    • Administration: this compound was administered at doses up to 100 mg/kg.[1]

    • Monitoring: Blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval, were continuously monitored.[1]

    • Endpoint: Any significant changes in cardiovascular parameters from baseline were evaluated.[1]

Effect on Blood Glucose

Some fluoroquinolones have been associated with dysglycemia. A study in dogs investigated the effect of this compound on blood glucose and insulin levels.

Table 5: Effect of this compound on Blood Glucose

SpeciesRouteDoseFindingsReference
DogOralUp to 600 mg/kg (single dose)No effect on blood glucose or insulin levels[1]

Experimental Protocol: Blood Glucose and Insulin Level Study in Dogs

  • Test System: Dogs.[1]

  • Administration: A single oral dose of this compound was administered at doses up to 600 mg/kg.[1]

  • Sample Collection: Blood samples were collected at various time points post-dosing.

  • Analysis: Plasma glucose and insulin concentrations were measured.[1]

  • Endpoint: The effect of this compound on glycemic control was assessed.[1]

Clinical Safety

The clinical safety of this compound has been evaluated in various clinical trials. The most commonly reported adverse drug reactions are generally mild to moderate in severity.

Table 6: Common Adverse Drug Reactions Reported in Clinical Trials

System Organ ClassAdverse Drug ReactionFrequencyReference
Gastrointestinal Disorders Diarrhea6.9% - 22.2%[4][5]
Vomiting4.3% - 20.6%[5][6]
NauseaCommonly Reported[7]
Abdominal Pain/Gastric DistressCommonly Reported[7][8]
Loose Stools2.1%[6]
Loss of AppetiteCommonly Reported[8][9]
ConstipationCommonly Reported[8][9]
Skin and Subcutaneous Tissue Disorders RashCommonly Reported[7]
ItchCommonly Reported[7]
HivesCommonly Reported[7]
PhotosensitivityCommonly Reported[7]
Nervous System Disorders NumbnessCommonly Reported[7]
TremorCommonly Reported[7]
SomnolenceCommonly Reported[8][9]
Psychiatric Disorders HallucinationCommonly Reported[7]
General Disorders and Administration Site Conditions FeverCommonly Reported[7][8]
Musculoskeletal and Connective Tissue Disorders Arthralgia (Joint Pain)Two mild cases reported in a pediatric study[6]
Investigations Abnormal Laboratory Values2.0% (in a pediatric study)[4]

It is important to note that some sources also mention more severe, though less common, adverse events associated with Tosufloxacin, including severe thrombocytopenia, nephritis, and hepatotoxicity.[10]

Conclusion

This technical guide provides a summary of the initial safety and toxicity profile of this compound based on available preclinical and clinical data. The acute toxicity appears to be low, and a NOAEL has been established in repeated-dose studies in juvenile animals. The mechanism of action is well-defined, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. While preliminary cardiovascular and blood glucose safety data are reassuring, a comprehensive evaluation of the genotoxic and carcinogenic potential requires further data. The clinical safety profile is characterized by a range of generally mild to moderate adverse events, with gastrointestinal and skin reactions being the most common. As with all pharmaceuticals, a thorough risk-benefit assessment is essential for its appropriate use. Further research and the publication of more detailed safety studies will continue to refine our understanding of the complete toxicological profile of this compound.

References

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Tosufloxacin Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin tosylate, a synthetic fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its therapeutic efficacy is intrinsically linked to its chemical stability. Understanding the degradation pathways and the resulting byproducts of this compound is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle, from manufacturing to patient administration. This technical guide provides a comprehensive overview of the degradation of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It details the experimental methodologies employed in forced degradation studies, presents quantitative data on degradation, and elucidates the identified degradation pathways and byproducts.

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation, or stress testing, is a critical component in the development and validation of stability-indicating analytical methods.[1] By subjecting the drug substance to conditions more severe than accelerated stability testing, it is possible to generate potential degradation products and gain insights into the intrinsic stability of the molecule.[1] These studies are instrumental in establishing degradation pathways, characterizing degradation products, and developing analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[1]

General Principles of Forced Degradation

Forced degradation studies typically involve exposing the drug substance to the following conditions:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide.

  • Photolysis: Exposure to ultraviolet (UV) and visible light.

  • Thermal Stress: Exposure to high temperatures.

The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.[2]

Degradation Pathways of this compound

While comprehensive public data on the specific degradation pathways of this compound is limited, general knowledge of the fluoroquinolone class of antibiotics allows for the postulation of likely degradation routes. Fluoroquinolones are known to be susceptible to degradation at several key positions on their core structure.[3]

Based on the structure of tosufloxacin, the following degradation pathways are plausible:

  • Modification of the 7-amino-pyrrolidinyl side chain: This is a common site for degradation in many fluoroquinolones. Reactions such as oxidation or cleavage of the pyrrolidine ring could occur.

  • Decarboxylation of the 3-carboxylic acid group: This is a known degradation pathway for many quinolone antibiotics, particularly under photolytic conditions.[4]

  • Alterations to the 1,8-naphthyridine core: While generally more stable, the core ring system can undergo cleavage or substitution reactions under harsh conditions.

  • Defluorination: The fluorine atoms on the difluorophenyl ring and the naphthyridine core contribute to the drug's potency but can also be sites of photolytic degradation.[5]

The following diagram illustrates a generalized degradation pathway for a fluoroquinolone antibiotic, which can be adapted to conceptualize the degradation of tosufloxacin.

Tosufloxacin This compound (Parent Drug) Hydrolysis Hydrolysis (Acidic/Basic/Neutral) Tosufloxacin->Hydrolysis Oxidation Oxidation (e.g., H2O2) Tosufloxacin->Oxidation Photolysis Photolysis (UV/Visible Light) Tosufloxacin->Photolysis Thermal Thermal Stress (Heat) Tosufloxacin->Thermal DP1 Side Chain Modification Products Hydrolysis->DP1 Oxidation->DP1 DP2 Decarboxylation Products Photolysis->DP2 DP4 Defluorination Products Photolysis->DP4 DP3 Core Ring Cleavage Products Thermal->DP3

Figure 1: Potential Degradation Pathways of this compound under various stress conditions.

Quantitative Data on Tosufloxacin Degradation

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
Photolytic (254 nm light)2-1.51
Photolytic (254 nm light)4-2.81
Photolytic (254 nm light)6-4.21
Thermal2300.8-
Thermal6301.5-
Thermal2401.2-
Thermal6402.5-
Thermal2502.1-
Thermal6504.5-
Table 1: Photolytic and thermal degradation results for a compound referred to as "TOF". It is important to note that the identity of "TOF" as tosufloxacin in this specific study is not definitively confirmed.[6]

Experimental Protocols for Forced Degradation Studies

The development of a stability-indicating method is crucial for accurately assessing the degradation of this compound. The following outlines a general experimental workflow for conducting forced degradation studies and developing such a method.

cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Method Validation & Characterization A Prepare this compound Solution B Subject to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Neutralize/Dilute Stressed Samples B->C E Inject Stressed Samples C->E D Initial HPLC Method Development (Column, Mobile Phase, Detector) D->E F Optimize Method for Separation of Degradants E->F G Validate Stability-Indicating Method (ICH Guidelines) F->G H LC-MS/MS Analysis of Degradants G->H I Structure Elucidation of Byproducts H->I

Figure 2: General workflow for forced degradation studies and stability-indicating method development.

Detailed Methodologies

1. Preparation of Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of methanol and water, at a known concentration (e.g., 1 mg/mL).

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period.

  • Basic Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and refluxed under similar conditions as acidic hydrolysis.

  • Neutral Hydrolysis: The stock solution is refluxed with water at a controlled temperature.

  • After the specified time, the solutions are neutralized and diluted to a suitable concentration for analysis.

3. Oxidative Degradation:

  • The stock solution is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 3-30% H₂O₂), and kept at room temperature or slightly elevated temperature for a certain duration.

  • The reaction is then stopped, and the solution is diluted for analysis.

4. Photolytic Degradation:

  • A solution of the drug is exposed to a light source that provides both UV and visible radiation (e.g., a photostability chamber with a combination of fluorescent and UV lamps).

  • A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

  • The exposure level should be in accordance with ICH Q1B guidelines.

5. Thermal Degradation:

  • The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified period.

  • Samples are withdrawn at different time points and dissolved in a suitable solvent for analysis.

6. Analytical Method:

  • A stability-indicating high-performance liquid chromatography (HPLC) method is developed and validated.

  • A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.

  • Detection is typically performed using a photodiode array (PDA) detector to monitor the absorbance at multiple wavelengths and assess peak purity.

  • For the identification and characterization of degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the technique of choice.[7]

Conclusion

A thorough understanding of the degradation pathways and byproducts of this compound is essential for the development of stable formulations and robust analytical methods. While specific public data on this compound is scarce, the principles of forced degradation studies and the known degradation patterns of other fluoroquinolones provide a solid framework for investigation. The methodologies outlined in this guide can be employed to generate the necessary stability data to ensure the quality, safety, and efficacy of this compound products. Further research, particularly studies employing advanced analytical techniques like high-resolution mass spectrometry, is needed to fully characterize the degradation products and definitively establish the degradation pathways of this important antibiotic.

References

Methodological & Application

Application Notes and Protocols: Tosufloxacin Tosylate for Intracellular Bacteria Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tosufloxacin Tosylate in cell culture-based studies of intracellular bacteria. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate research and development in this area.

Introduction

Intracellular bacterial pathogens pose a significant challenge to antimicrobial therapies due to their ability to reside and replicate within host cells, shielding them from many conventional antibiotics. Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated efficacy against a range of extracellular bacteria. Its potential for treating infections caused by intracellular pathogens is an area of active investigation. These notes detail the application of this compound for in vitro studies of intracellular bacteria, providing researchers with the necessary information to design and execute robust experiments.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Tosufloxacin leads to the cessation of bacterial DNA synthesis and ultimately, bacterial cell death. A key aspect for intracellular studies is the ability of the antibiotic to penetrate eukaryotic host cells and reach the intracellular bacteria.

Data Presentation

Table 1: Intracellular Efficacy of this compound against Various Bacteria
Intracellular BacteriumHost Cell LineEffective Concentration (µg/mL)Key Findings
Salmonella enteritidisWI-38 (human lung fibroblast)0.2 and 0.78Tosufloxacin suppressed intracellular multiplication more effectively than ofloxacin and norfloxacin.[1]
Chlamydia trachomatisMcCoyMIC₉₀: 0.25Tosufloxacin was as active as temafloxacin against C. trachomatis.[2][3]
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

No specific IC₅₀ values for this compound in HeLa, J774, A549, or THP-1 cell lines were identified in the reviewed literature. It is crucial for researchers to determine the cytotoxicity of this compound in their specific cell line and experimental conditions before conducting intracellular efficacy studies. A general protocol for determining the IC₅₀ is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Determination of Host Cell Cytotoxicity (IC₅₀) of this compound

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of this compound on a chosen mammalian cell line using a standard MTT assay.

Materials:

  • Mammalian cell line (e.g., HeLa, J774, A549, THP-1)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 to 100 µg/mL.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank and wells with cells in medium without the drug as a negative control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for the final 4 hours.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value.

Protocol 2: Intracellular Bactericidal Activity Assay (Gentamicin Protection Assay)

This protocol is a standard method to quantify the number of viable intracellular bacteria following treatment with an antibiotic.

Materials:

  • Mammalian cell line cultured in 24-well plates

  • Intracellular bacterial strain of interest

  • Complete cell culture medium without antibiotics

  • This compound at a non-cytotoxic concentration (determined from Protocol 1)

  • Gentamicin solution (e.g., 100 µg/mL)

  • Sterile PBS

  • Sterile water or lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Bacterial culture plates (e.g., Tryptic Soy Agar)

Procedure:

  • Infection of Host Cells:

    • Grow the mammalian cell line to confluency in 24-well plates.

    • Infect the cells with the intracellular bacteria at a multiplicity of infection (MOI) of 10-100 for a predetermined time (e.g., 1-2 hours) to allow for bacterial entry.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with sterile PBS to remove non-adherent bacteria.

    • Add fresh culture medium containing a high concentration of a membrane-impermeable antibiotic like gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours to kill any remaining extracellular bacteria.

  • Antibiotic Treatment:

    • Wash the cells three times with sterile PBS to remove the gentamicin.

    • Add fresh culture medium containing the desired concentration of this compound (below the IC₅₀). Include a control group with medium only.

    • Incubate for the desired treatment period (e.g., 2, 4, 8, 24 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, wash the cells three times with sterile PBS.

    • Lyse the host cells by adding sterile water or a lysis buffer.

    • Collect the lysate and perform serial dilutions in sterile PBS.

    • Plate the dilutions onto appropriate bacterial culture plates.

    • Incubate the plates overnight at 37°C.

    • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • Compare the CFU counts from the this compound-treated wells to the untreated control wells to determine the intracellular bactericidal activity.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis HostCells Host Cell Culture Infect Infect Host Cells HostCells->Infect Bacteria Bacterial Culture Bacteria->Infect Gentamicin Gentamicin Treatment (Kill Extracellular Bacteria) Infect->Gentamicin Wash1 Wash Gentamicin->Wash1 Tosufloxacin Tosufloxacin Treatment Wash1->Tosufloxacin Wash2 Wash Tosufloxacin->Wash2 Lyse Lyse Host Cells Wash2->Lyse Plate Plate Lysate Lyse->Plate Count Count CFUs Plate->Count

Caption: Workflow for the Intracellular Bactericidal Activity Assay.

Hypothesized Host Cell Signaling Pathway Modulation by Fluoroquinolones

Fluoroquinolones have been reported to exert immunomodulatory effects by inhibiting signaling pathways such as the Toll-like receptor (TLR) and ERK pathways.[4] This can lead to the inhibition of the transcription factor NF-κB.[4] The following diagram illustrates a hypothesized mechanism of how a fluoroquinolone like Tosufloxacin might impact host cell signaling during bacterial infection.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR ERK ERK TLR->ERK Activates IKK IKK ERK->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates Tosufloxacin Tosufloxacin Tosufloxacin->ERK Inhibits Tosufloxacin->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_p50_p65_nuc->Gene Induces Bacteria Intracellular Bacteria Bacteria->TLR

Caption: Hypothesized Modulation of NF-κB Pathway by Tosufloxacin.

Autophagy Pathway in Intracellular Bacterial Defense

Autophagy is a cellular process for degrading and recycling cellular components, and it also plays a role in eliminating intracellular pathogens, a process termed xenophagy. The interaction between autophagy and intracellular bacteria is complex, with some bacteria being targeted for destruction while others have evolved mechanisms to evade or even exploit this pathway.

autophagy_pathway cluster_cytoplasm Cytoplasm Bacteria Intracellular Bacteria Phagophore Phagophore Bacteria->Phagophore Engulfment Autophagosome Autophagosome Phagophore->Autophagosome Maturation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Bacterial Degradation Autolysosome->Degradation

Caption: General Autophagy (Xenophagy) Pathway for Intracellular Bacteria.

Conclusion

This compound shows promise as a tool for studying and potentially treating infections caused by intracellular bacteria. Its ability to penetrate host cells and exert bactericidal activity against pathogens like Salmonella and Chlamydia makes it a valuable candidate for further research. The provided protocols and visualizations are intended to serve as a starting point for researchers. It is imperative to optimize experimental conditions, particularly drug concentrations, for each specific cell line and bacterial strain to ensure the generation of reliable and reproducible data. Further investigation into the potential immunomodulatory effects of Tosufloxacin on host cell signaling pathways during infection is warranted.

References

Application Note and Protocol: Preparation of Tosufloxacin Tosylate Stock Solutions for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tosufloxacin Tosylate is a fluoroquinolone antibiotic that inhibits microbial DNA topoisomerase, making it effective against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] For reproducible and accurate results in in-vitro assays, such as minimum inhibitory concentration (MIC) testing or cell-based toxicity studies, the correct preparation of stock and working solutions is critical. Due to its poor water solubility, a standardized protocol is necessary to ensure complete dissolution and stability.[1] This document provides a detailed protocol for the preparation of this compound stock solutions and subsequent working dilutions for research applications.

Safety Precautions

This compound should be handled as a potentially hazardous substance.[3] It may cause skin, eye, and respiratory irritation.[4] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood. Refer to the product's Safety Data Sheet (SDS) for complete safety information.[3]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound relevant to the preparation of stock solutions.

PropertyValueReference(s)
CAS Number 115964-29-9[3][4][5]
Molecular Weight 576.5 g/mol [3]
Appearance White to beige crystalline solid/powder[3][4][5]
Solubility
   DMSO~30 mg/mL[3]
   EthanolSlightly soluble[3]
   Aqueous BuffersSparingly soluble. For maximum solubility, first dissolve in DMSO and then dilute.[3]
Storage (Solid) ≥4 years at -20°C.[3] Store desiccated.[5][3][5]
Storage (Stock in DMSO) Up to 1 year at -80°C.[6][7] Aliquot to avoid repeated freeze-thaw cycles.[6][7]
Storage (Aqueous Dilution) Not recommended for more than one day.[3] Prepare fresh before use.[3]

Experimental Protocols

Part 1: Preparation of a 10 mg/mL Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Pre-Weighing: Tare a sterile microcentrifuge tube on an analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound powder into the tube. For example, weigh 10 mg.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve a final concentration of 10 mg/mL. For 10 mg of powder, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[5]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[6]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[6][7] For short-term use (within one week), aliquots can be stored at 4°C.[6]

G cluster_workflow Workflow: Preparing this compound DMSO Stock A Weigh Tosufloxacin Tosylate Powder B Add Sterile DMSO (e.g., to 10 mg/mL) A->B Step 1-2 C Vortex Until Completely Dissolved B->C Step 3-4 D Dispense Single-Use Aliquots C->D Step 5 E Store at -80°C D->E Step 6

Caption: Workflow for preparing a primary stock solution of this compound in DMSO.

Part 2: Preparation of Aqueous Working Solutions for In-Vitro Assays

This protocol details the serial dilution of the DMSO primary stock into an aqueous medium (e.g., cell culture medium, PBS) for immediate use in experiments.

Important Considerations:

  • This compound is sparingly soluble in aqueous buffers.[3] Prepare these solutions fresh and do not store them for more than a day.[3]

  • The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cellular effects.[6] A solvent-only control should be included in the experiment.

Materials and Equipment:

  • 10 mg/mL this compound primary stock in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mg/mL primary stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and reduce the final DMSO concentration, first prepare an intermediate dilution. For example, dilute the 10 mg/mL stock 1:100 in the desired aqueous medium to create a 100 µg/mL intermediate solution.

    • Calculation: Add 10 µL of the 10 mg/mL stock to 990 µL of medium.

  • Final Working Dilutions: Use the intermediate solution to prepare the final concentrations required for your assay. For example, to prepare a 10 µg/mL working solution, perform a 1:10 dilution of the 100 µg/mL intermediate solution.

    • Calculation: Add 100 µL of the 100 µg/mL intermediate solution to 900 µL of medium.

  • Mixing: Mix gently but thoroughly by pipetting or inverting the tube after each dilution step.

  • Immediate Use: Use the freshly prepared working solutions in your in-vitro assay immediately.

G cluster_dilution Workflow: Preparing Aqueous Working Solutions Stock Primary Stock 10 mg/mL in DMSO Intermediate Intermediate Dilution (e.g., 100 µg/mL) in Aqueous Medium Stock->Intermediate 1:100 Dilution Final_1 Final Concentration 1 (e.g., 10 µg/mL) Intermediate->Final_1 Serial Dilutions Final_2 Final Concentration 2 (e.g., 1 µg/mL) Final_1->Final_2 Assay Add to In-Vitro Assay (Use Immediately) Final_1->Assay Final_2->Assay

Caption: Serial dilution workflow for preparing working solutions from a DMSO stock.

References

Application Notes and Protocols for Studying Synergistic Effects of Tosufloxacin Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the synergistic effects of Tosufloxacin Tosylate in combination with other antimicrobial agents. The protocols outlined below are designed to be adaptable for various research settings, from initial screening to in-depth mechanistic studies.

Introduction to this compound and Synergy

This compound is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This dual-targeting mechanism contributes to its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] The rise of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the dosage of individual drugs, and overcome resistance mechanisms. Studying the synergistic effects of this compound with other antibiotics can unveil new therapeutic strategies against challenging pathogens.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be quantified using various in vitro methods, which are detailed in the following sections.

Experimental Design and Workflow

A systematic approach is crucial for identifying and characterizing synergistic interactions. The following workflow outlines the key stages of a typical study.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_confirmation Phase 2: Confirmation and Quantification cluster_mechanism Phase 3: Mechanistic Investigation screen Checkerboard Assay (High-Throughput Screening) confirm Time-Kill Curve Analysis screen->confirm Identify promising synergistic combinations mechanism Molecular Biology Techniques (e.g., Gene Expression, Pathway Analysis) confirm->mechanism Investigate the 'how' and 'why' of synergy

Caption: A three-phase experimental workflow for studying drug synergy.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used method for screening synergistic interactions between two antimicrobial agents.[4][5][6][7][8]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antimicrobial agent.

Materials:

  • This compound stock solution

  • Stock solution of the second antimicrobial agent

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) adjusted to 0.5 McFarland standard

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Microplate reader

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, create serial dilutions of this compound along the y-axis (rows A-H).

    • Create serial dilutions of the second antimicrobial agent along the x-axis (columns 1-12).

    • The final concentrations should typically range from 4x to 1/64x the Minimum Inhibitory Concentration (MIC) of each drug.

  • Inoculation:

    • Dilute the standardized bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to all wells containing the drug combinations.

    • Include control wells:

      • Growth control (no drug)

      • Sterility control (no bacteria)

      • MIC determination for each drug alone.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the drug that inhibits visible growth.

    • Determine the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[9][10][11][12]

Objective: To evaluate the rate of bacterial killing by this compound alone and in combination with another antimicrobial agent.

Materials:

  • This compound and the second antimicrobial agent at predetermined concentrations (e.g., based on checkerboard results).

  • Bacterial culture in the logarithmic growth phase.

  • Appropriate broth medium.

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Agar plates for colony counting.

Procedure:

  • Preparation:

    • Prepare flasks with broth medium containing:

      • No drug (growth control)

      • This compound alone (at a specific concentration, e.g., 0.5x MIC)

      • Second antimicrobial agent alone (at a specific concentration, e.g., 0.5x MIC)

      • Combination of this compound and the second agent (at the same concentrations).

    • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Checkerboard Assay Results for this compound Combinations

Combination PartnerBacterial StrainMIC of Tosufloxacin (µg/mL)MIC of Partner (µg/mL)FIC IndexInterpretation
Alone S. aureus ATCC 292130.125---
Partner A S. aureus ATCC 29213-2--
+ Partner A S. aureus ATCC 292130.0310.50.5Synergy
Alone P. aeruginosa ATCC 278530.5---
Partner B P. aeruginosa ATCC 27853-8--
+ Partner B P. aeruginosa ATCC 278530.2521.0Additive

Table 2: Time-Kill Curve Analysis of a Synergistic Combination

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Tosufloxacin Alone)Log10 CFU/mL (Partner A Alone)Log10 CFU/mL (Combination)
0 5.705.705.705.70
2 6.505.506.004.80
4 7.305.205.803.50
6 8.104.905.502.10
8 8.904.705.30<2.00
24 9.504.505.10<2.00

Mechanistic Insights and Signaling Pathways

Understanding the molecular basis of synergy is crucial for rational drug development. Fluoroquinolones are known to have immunomodulatory effects, potentially through the inhibition of TLR and ERK signaling pathways.[13] A synergistic combination may enhance these effects or act on complementary pathways.

Below is a hypothetical signaling pathway illustrating a potential mechanism of synergy. For instance, a beta-lactam antibiotic could increase the permeability of the bacterial cell wall, allowing for increased intracellular concentration of this compound, thereby enhancing its inhibitory effect on DNA gyrase and topoisomerase IV.

signaling_pathway cluster_cell Bacterial Cell cluster_membrane Cell Wall/Membrane cluster_cytoplasm Cytoplasm penicillin Beta-Lactam (e.g., Penicillin) cell_wall Cell Wall Synthesis penicillin->cell_wall Inhibits tosuflaxacin tosuflaxacin cell_wall->tosuflaxacin Increased Permeability tosufloxacin This compound gyrase DNA Gyrase tosufloxacin->gyrase Inhibits topoisomerase Topoisomerase IV tosufloxacin->topoisomerase Inhibits dna_rep DNA Replication gyrase->dna_rep Required for topoisomerase->dna_rep Required for cell_death Cell Death dna_rep->cell_death Inhibition leads to

Caption: Hypothetical synergistic mechanism of Tosufloxacin and a beta-lactam.

Logical Relationships in Synergy Determination

The determination of a synergistic relationship follows a logical progression from initial screening to conclusive evidence.

logical_relationship start Hypothesis: Combination is more effective checkerboard Checkerboard Assay start->checkerboard fic Calculate FIC Index checkerboard->fic time_kill Time-Kill Analysis fic->time_kill If FIC <= 0.5 no_synergy No Synergy/Antagonism fic->no_synergy If FIC > 0.5 synergy_confirmed Synergy Confirmed time_kill->synergy_confirmed If >= 2-log kill time_kill->no_synergy If < 2-log kill

Caption: Logical flow for determining a synergistic interaction.

Conclusion

The systematic investigation of synergistic combinations involving this compound holds significant promise for advancing antibacterial therapy. The protocols and frameworks provided here offer a robust starting point for researchers to explore these interactions, with the ultimate goal of developing more effective treatments to combat bacterial infections and mitigate the threat of antibiotic resistance. Further studies into the molecular mechanisms underlying observed synergies will be critical for the rational design of future combination therapies.

References

Application Notes and Protocols for the Use of Tosufloxacin Tosylate in Anaerobic Bacterial Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Tosufloxacin Tosylate, a broad-spectrum fluoroquinolone antibiotic, in anaerobic bacterial culture experiments. This document outlines the mechanism of action of Tosufloxacin, its activity against anaerobic bacteria, and detailed protocols for its application in selective media and susceptibility testing.

Introduction to this compound

Tosufloxacin is a fluoroquinolone antimicrobial agent that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including obligate anaerobes.[1][2][3] Its efficacy against anaerobic bacteria makes it a valuable tool in both clinical and research settings. In the laboratory, this compound can be employed as a selective agent in culture media to isolate specific anaerobic bacteria or to determine the susceptibility of clinical and environmental isolates.

Mechanism of Action

The primary mechanism of action of Tosufloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] DNA gyrase is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication. By binding to and stabilizing the enzyme-DNA complex, Tosufloxacin traps these enzymes in their cleavage-competent state, leading to the accumulation of double-stranded DNA breaks and subsequent bacterial cell death.[4]

cluster_0 Bacterial Cell cluster_1 Tosufloxacin Action DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Supercoiling Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenation Replication DNA Replication & Transcription DNA_Gyrase->Replication DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Cell_Division Cell Division Topoisomerase_IV->Cell_Division Topoisomerase_IV->DNA_Breaks Cell_Death Cell Death DNA_Breaks->Cell_Death Tosufloxacin Tosufloxacin Tosufloxacin->DNA_Gyrase Inhibition Tosufloxacin->Topoisomerase_IV Inhibition

Figure 1: Mechanism of action of Tosufloxacin.

Spectrum of Activity Against Anaerobic Bacteria

Tosufloxacin has demonstrated significant in vitro activity against a variety of clinically important anaerobic bacteria. It is often more potent than other fluoroquinolones, such as ciprofloxacin and levofloxacin, against these organisms.[1][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Tosufloxacin against several anaerobic species.

Anaerobic SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilisClinical Isolates-0.78[1][5]
Bacteroides vulgatusClinical Isolates-0.39[1][5]
Bacteroides thetaiotaomicronClinical Isolates-1.56[1][5]
Peptostreptococcus asaccharolyticusClinical Isolates-0.39[1][5]
Propionibacterium acnes---
Clostridium perfringens---
Clostridium difficile---
Fusobacterium spp.---

Note: Data for some species were not available in the searched literature. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Preparation of Tosufloxacin-Supplemented Selective Agar for Anaerobic Bacteria

This protocol describes the preparation of a selective agar medium for the isolation of anaerobic bacteria that are resistant to Tosufloxacin, while inhibiting the growth of many facultative anaerobes and susceptible obligate anaerobes. The principle is based on the addition of Tosufloxacin to a rich, non-selective basal medium suitable for the growth of anaerobes.

Materials:

  • Basal medium (e.g., Brucella Agar, Schaedler Agar, or Wilkins-Chalgren Agar)

  • Laked sheep blood (5% v/v)

  • Hemin solution (5 µg/mL final concentration)

  • Vitamin K1 solution (1 µg/mL final concentration)

  • This compound powder

  • Sterile, deionized water

  • Anaerobic chamber or GasPak™ system

  • Sterile Petri dishes

  • Autoclave

  • Water bath

Protocol:

  • Prepare the Basal Medium: Prepare the chosen basal agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.

  • Prepare Tosufloxacin Stock Solution:

    • Aseptically weigh an appropriate amount of this compound powder.

    • Dissolve in a small volume of sterile, deionized water to create a concentrated stock solution (e.g., 1 mg/mL). The exact solvent may vary based on the manufacturer's instructions.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Supplement the Medium:

    • Aseptically add the laked sheep blood, hemin solution, and vitamin K1 solution to the molten agar base. Mix gently to avoid introducing air bubbles.

  • Add Tosufloxacin:

    • Aseptically add the filter-sterilized Tosufloxacin stock solution to the supplemented agar to achieve the desired final concentration. A common starting concentration for selective media is in the range of the MIC90 for susceptible organisms you wish to inhibit. For example, a concentration of 2-4 µg/mL could be a starting point for optimization.

    • Mix the medium thoroughly but gently.

  • Pour Plates:

    • Pour the molten agar into sterile Petri dishes (approximately 20-25 mL per plate).

    • Allow the plates to solidify at room temperature.

  • Pre-reduction and Storage:

    • For optimal performance, pre-reduce the plates by placing them in an anaerobic environment (e.g., an anaerobic chamber) for 24-48 hours before use.

    • Store the plates in sealed bags in the anaerobic chamber or in a refrigerator (2-8°C) for up to two weeks.

start Start prep_basal Prepare Basal Agar start->prep_basal autoclave Autoclave prep_basal->autoclave cool Cool to 45-50°C autoclave->cool add_supplements Add Laked Blood, Hemin, and Vitamin K1 cool->add_supplements prep_tosu Prepare Tosufloxacin Stock Solution filter_sterilize Filter-Sterilize prep_tosu->filter_sterilize add_tosu Add Tosufloxacin to Agar filter_sterilize->add_tosu add_supplements->add_tosu mix Mix Gently add_tosu->mix pour Pour Plates mix->pour solidify Allow to Solidify pour->solidify pre_reduce Pre-reduce in Anaerobic Conditions solidify->pre_reduce store Store Plates pre_reduce->store end Ready for Use store->end

Figure 2: Workflow for preparing Tosufloxacin-supplemented selective agar.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is based on the reference method for antimicrobial susceptibility testing of anaerobic bacteria as described by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Brucella agar or other CLSI-recommended agar base

  • Laked sheep blood (5% v/v)

  • Hemin solution (5 µg/mL final concentration)

  • Vitamin K1 solution (1 µg/mL final concentration)

  • This compound powder

  • Sterile, deionized water

  • Anaerobic broth (e.g., Thioglycollate broth, supplemented)

  • Bacterial isolates to be tested

  • Control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)

  • McFarland turbidity standards (0.5)

  • Sterile Petri dishes

  • Inoculator (e.g., Steers replicator)

  • Anaerobic chamber or GasPak™ system

Protocol:

  • Prepare Tosufloxacin Stock Solution: Prepare a sterile, concentrated stock solution of this compound as described in Protocol 3.1.

  • Prepare Agar Plates with Serial Dilutions of Tosufloxacin:

    • Prepare the supplemented Brucella agar base as described in Protocol 3.1, step 1 and 3.

    • Label sterile tubes for each concentration of Tosufloxacin to be tested (e.g., a two-fold dilution series from 0.06 to 64 µg/mL).

    • Dispense 18 mL of molten agar into each tube.

    • Add 2 mL of the appropriate dilution of the Tosufloxacin stock solution to each tube to achieve the final desired concentration. Also, prepare a growth control plate with no antibiotic.

    • Mix each tube and pour the contents into a sterile Petri dish. Allow to solidify.

  • Prepare Inoculum:

    • Subculture the test and control organisms onto a non-selective anaerobic blood agar plate and incubate for 24-48 hours to ensure purity and viability.

    • Suspend several colonies in anaerobic broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Inoculate Plates:

    • Using an inoculator, transfer a standardized volume (e.g., 1-2 µL) of each bacterial suspension to the surface of the agar plates, including the growth control plate. Each spot should contain approximately 1 x 10⁵ CFU.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Place the inoculated plates into an anaerobic chamber or GasPak™ system.

    • Incubate at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of Tosufloxacin that completely inhibits visible growth, including a faint haze or tiny colonies.

    • The growth control plate should show confluent growth. The results for the control strains should fall within the acceptable range as defined by CLSI.

start Start prep_plates Prepare Agar Plates with Serial Dilutions of Tosufloxacin start->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Test and Control Strains prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Anaerobically (48 hours) inoculate->incubate read_results Read MICs incubate->read_results interpret Interpret Results and Validate with Controls read_results->interpret end End interpret->end

Figure 3: Workflow for MIC determination by agar dilution.

Conclusion

This compound is a potent fluoroquinolone with significant activity against a broad spectrum of anaerobic bacteria. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, results in effective bactericidal activity. The protocols provided herein offer a framework for researchers to utilize Tosufloxacin as a selective agent in culture media and to perform standardized susceptibility testing. Proper adherence to these methodologies will ensure reliable and reproducible results in the study of anaerobic bacteria.

References

Application Notes and Protocols for Assessing Tosufloxacin Tosylate Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), enzymes essential for DNA replication, repair, and recombination.[1] This action leads to bacterial cell death. However, the emergence of bacterial resistance poses a significant challenge to its clinical efficacy. The primary mechanisms of resistance to Tosufloxacin and other fluoroquinolones are the alteration of these target enzymes through mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the respective genes and a decrease in intracellular drug concentration via active efflux pumps.[1][2][3]

These application notes provide a comprehensive overview of the key methodologies used to assess the development of resistance to Tosufloxacin Tosylate in bacteria, offering detailed protocols for phenotypic and molecular assays.

Phenotypic Assessment of Resistance

Phenotypic methods measure the observable characteristics of bacteria, specifically their ability to grow in the presence of an antibiotic. These assays are fundamental for determining the level of resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] It is a primary quantitative measure of susceptibility.

Application Note: MIC testing is crucial for routine surveillance of antibiotic resistance, for clinical breakpoint determination, and as a baseline for more advanced resistance studies. A significant increase in the MIC value for a bacterial isolate compared to its wild-type counterpart indicates the development of resistance.

Data Presentation: Tosufloxacin MIC90 Values

The following table summarizes the Minimum Inhibitory Concentration for 90% of organisms (MIC90) for Tosufloxacin against various bacterial species.

Bacterial SpeciesMIC90 (μg/mL)Reference
Streptococcus pneumoniaeVaries by penicillin resistance[6]
Staphylococcus aureus0.05 - 1.56[7]
Staphylococcus epidermidis0.05 - 1.56[7]
Streptococci0.05 - 1.56[7]
Enterococci0.05 - 1.56[7]
Bacteroides fragilis1.56[7]
Clostridium difficile3.13[7]
Clostridium perfringens0.20[7]
Legionella spp.0.016[8]

Experimental Protocol: Broth Microdilution MIC Assay [9][10]

This protocol determines the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water, DMSO)

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log-phase growth

  • Spectrophotometer

  • Sterile saline (0.85% w/v) or PBS

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL).

  • Drug Dilution Series:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the Tosufloxacin stock solution to the first column of wells and mix, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last drug-containing column. This will create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Leave one column without the drug as a positive growth control and one well with only sterile broth as a negative/sterility control.

  • Inoculum Preparation:

    • Grow the bacterial strain overnight in an appropriate broth.

    • Dilute the overnight culture in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Tosufloxacin Stock Solution dilution Create 2-fold Serial Dilutions in 96-well plate stock->dilution inoculate Inoculate Plate dilution->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antimicrobial concentration that prevents the growth of any resistant mutants from a large bacterial population (>10¹⁰ CFU).[11][12][13]

Application Note: The MPC provides a measure of an antibiotic's ability to restrict the selection of resistant mutants. The "mutant selection window" is the concentration range between the MIC and the MPC, where resistant mutants are most likely to be selected. A lower MPC value is desirable as it suggests a lower propensity for resistance development.

Experimental Protocol: MPC Determination [11][13]

Materials:

  • This compound

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Large volume of bacterial culture

  • Centrifuge and sterile tubes

  • Spectrophotometer

Procedure:

  • High-Density Culture Preparation: Grow the test bacterium in a large volume of broth to the stationary phase to achieve a high cell density.

  • Cell Concentration: Harvest the bacterial cells by centrifugation and resuspend the pellet in a small volume of fresh broth to achieve a final concentration of >10¹⁰ CFU/mL. The exact CFU count should be confirmed by plating serial dilutions.

  • Agar Plate Preparation: Prepare a series of agar plates containing 2-fold increasing concentrations of this compound. The concentration range should bracket the expected MIC and MPC values.

  • Inoculation: Spread a large volume (e.g., 100-200 µL) of the high-density bacterial culture onto each drug-containing plate and a drug-free control plate. Ensure at least 10¹⁰ CFU are plated.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Result Interpretation: The MPC is the lowest drug concentration on which no bacterial colonies are observed after incubation.

Workflow Visualization

MPC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Grow High-Density Bacterial Culture concentrate Concentrate Cells to >10^10 CFU/mL culture->concentrate inoculate Plate >10^10 CFU on each Agar Plate concentrate->inoculate plates Prepare Agar Plates with Varying Tosufloxacin Conc. plates->inoculate incubate Incubate at 37°C for 48-72h inoculate->incubate read Count Colonies on Plates incubate->read determine_mpc Determine MPC: Lowest concentration with no colony growth read->determine_mpc

Caption: Workflow for Mutant Prevention Concentration (MPC) Assay.

Molecular Assessment of Resistance

Molecular methods identify the genetic basis of resistance, providing precise information about the underlying mechanisms.

Detection of Target Gene Mutations

Mutations in the QRDRs of gyrA, gyrB, parC, and parE are the most common cause of high-level fluoroquinolone resistance.[14][15]

Application Note: Sequencing the QRDRs of these target genes allows for the direct identification of amino acid substitutions known to confer resistance. This method is essential for molecular epidemiology studies and for understanding the specific mutations prevalent in clinical isolates.

Data Presentation: Common Fluoroquinolone Resistance Mutations

This table provides examples of common mutations in target genes and their impact on resistance.

GeneCommon Amino Acid SubstitutionOrganism ExampleConsequence
gyrAS83L (Serine -> Leucine)E. coliHigh-level resistance[14]
gyrAD87N (Aspartate -> Asparagine)E. coliContributes to resistance[14]
parCS80I (Serine -> Isoleucine)P. mirabilisContributes to resistance, especially with gyrA mutation[2][16]
gyrBS464Y (Serine -> Tyrosine)P. mirabilisAssociated with high-level resistance[15][17]

Experimental Protocol: QRDR Amplification and Sequencing [2][18]

Materials:

  • Bacterial genomic DNA extract

  • PCR primers specific to the QRDRs of gyrA, gyrB, parC, and parE

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • DNA purification kit

  • Sanger sequencing service or equipment

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from the bacterial culture.

  • PCR Amplification:

    • Set up a PCR reaction using primers that flank the QRDR of the target gene (e.g., gyrA).

    • Perform PCR using standard cycling conditions (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension). Annealing temperature should be optimized for the specific primer set.

  • Verification of Amplicon: Run a portion of the PCR product on an agarose gel to confirm the presence of a band of the expected size.

  • PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing using the same forward and/or reverse primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type reference sequence from a susceptible strain.

    • Identify any nucleotide changes and translate them to determine if they result in amino acid substitutions within the QRDR.

Workflow Visualization

Molecular_Workflow cluster_analysis Bioinformatic Analysis dna Extract Genomic DNA from Bacteria pcr PCR Amplify QRDRs (gyrA, parC, etc.) dna->pcr gel Verify PCR Product via Agarose Gel pcr->gel purify Purify PCR Product gel->purify sequence Sanger Sequencing of Purified Product purify->sequence align Align Sequence with Wild-Type Reference sequence->align identify Identify Nucleotide and Amino Acid Changes align->identify result Resistance Mutation Identified identify->result

Caption: Workflow for Molecular Detection of Resistance Mutations.

Assessment of Efflux Pump Activity

Efflux pumps actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration and contributing to resistance.[3][19]

Application Note: The contribution of efflux pumps to Tosufloxacin resistance can be assessed by comparing the MIC in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (≥4-fold) in the MIC when the EPI is present suggests that efflux is a relevant mechanism of resistance for that bacterial strain.

Experimental Protocol: MIC with an Efflux Pump Inhibitor [20]

Materials:

  • All materials listed for the Broth Microdilution MIC Assay.

  • An efflux pump inhibitor (EPI) compatible with the test organism (e.g., Phenylalanine-Arginine Beta-Naphthylamide, PAβN, for Gram-negative bacteria).

Procedure:

  • Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to ensure the concentration used in the main experiment is not inhibitory to bacterial growth.

  • Perform Two MIC Assays in Parallel:

    • Assay 1 (Control): Perform the standard Broth Microdilution MIC assay for Tosufloxacin as described in Protocol 1.1.

    • Assay 2 (EPI): Perform the same MIC assay, but add a fixed, sub-inhibitory concentration of the EPI to all wells (including growth controls) before adding the bacterial inoculum.

  • Incubation and Interpretation: Incubate both plates and read the MICs.

  • Analysis: Compare the MIC of Tosufloxacin alone to the MIC of Tosufloxacin in the presence of the EPI. A ≥4-fold decrease in the MIC with the EPI indicates active efflux of the antibiotic.

Mechanism of Action and Resistance Pathway

The following diagram illustrates the mechanism of action for Tosufloxacin and the key pathways through which bacteria develop resistance.

Resistance_Mechanism cluster_cell Bacterial Cell cluster_target Target Enzymes cluster_resistance Resistance Mechanisms TFLX_in Tosufloxacin (TFLX) gyrase DNA Gyrase (gyrA/gyrB) TFLX_in->gyrase Inhibits topoIV Topoisomerase IV (parC/parE) TFLX_in->topoIV Inhibits efflux Efflux Pump TFLX_in->efflux Substrate for pump dna_rep DNA Replication & Repair gyrase->dna_rep Enables topoIV->dna_rep Enables death Cell Death dna_rep->death Inhibition leads to mutation Target Mutation (gyrA, parC, etc.) mutation->gyrase Alters target, prevents binding mutation->topoIV Alters target, prevents binding TFLX_out External Tosufloxacin efflux->TFLX_out Pumps Out TFLX_out->TFLX_in Enters Cell

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Tosufloxacin Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tosufloxacin Tosylate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the solubility of this compound.

Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Question: My final product after the solvent evaporation process for forming the this compound-HP-β-CD inclusion complex has a low yield. What are the possible causes and how can I improve it?

Answer:

Low yields in the inclusion complexation process can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Incomplete Complexation:

    • Molar Ratio: Ensure you are using an optimized molar ratio of this compound to HP-β-CD. A 1:2 molar ratio is often a good starting point, as an excess of the host (HP-β-CD) can drive the equilibrium towards complex formation.

    • Stirring Time and Speed: Inadequate mixing can lead to incomplete interaction between the drug and cyclodextrin. Ensure vigorous and consistent stirring during the complexation step.

    • Temperature: The temperature during complexation can influence the process. While higher temperatures can increase the solubility of both components, they can also decrease the stability of the complex. A controlled temperature, for instance, around 60-70°C, is often effective.

  • Product Loss During Processing:

    • Filtration: If you are filtering the solution to remove any un-complexed drug, ensure the filter pore size is appropriate to avoid loss of the soluble complex.

    • Transfer Steps: Minimize the number of transfer steps to reduce mechanical loss of the product.

  • Precipitation During Solvent Evaporation:

    • Evaporation Rate: Rapid evaporation can lead to the precipitation of the un-complexed drug. A slower, more controlled evaporation process under reduced pressure is recommended.

    • Co-precipitation of Un-complexed Drug: If the initial solution is supersaturated with the drug, it may co-precipitate with the complex. Ensure the drug is fully dissolved before initiating complexation.

Question: How can I confirm the successful formation of the this compound-HP-β-CD inclusion complex?

Answer:

Several analytical techniques can be used to confirm the formation of an inclusion complex:

  • Differential Scanning Calorimetry (DSC): The DSC thermogram of the inclusion complex will show the absence or a significant shift in the melting point peak of the pure drug.

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of the complex will be different from the simple physical mixture of the drug and HP-β-CD, often showing a more amorphous or a new crystalline pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of this compound, such as shifts or changes in intensity, can indicate its interaction with the HP-β-CD cavity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to demonstrate the inclusion of the drug within the cyclodextrin cavity by observing chemical shift changes of the protons of both the drug and the cyclodextrin.

pH Adjustment

Question: I am trying to dissolve this compound by adjusting the pH, but the drug precipitates out of solution. What is happening and how can I prevent this?

Answer:

Tosufloxacin is a zwitterionic compound, meaning it has both acidic and basic functional groups and its solubility is highly pH-dependent. Precipitation upon pH adjustment is a common issue.

  • Understanding the pH-Solubility Profile: this compound exhibits its lowest solubility at its isoelectric point (pI). Moving the pH away from the pI, either to a more acidic or a more basic range, will increase its solubility. For Tosufloxacin, the pKa values are approximately 5.8 and 8.7. Its lowest solubility is observed around pH 6.5[1].

  • Preventing Precipitation:

    • Gradual pH Adjustment: Add the acid or base solution dropwise while continuously monitoring the pH and visually inspecting for any signs of precipitation.

    • Use of Buffers: Instead of just adding acid or base, use a suitable buffer system to maintain the desired pH and provide buffering capacity to prevent drastic pH shifts that can trigger precipitation.

    • Avoid Overshooting the Target pH: Be cautious not to overshoot the target pH, as this can lead to the drug precipitating out on the other side of the solubility curve.

    • Consider the Salt Form: Remember that you are working with the tosylate salt, which will create a slightly acidic solution to begin with.

Co-solvency

Question: I am using a co-solvent to dissolve this compound, but I am concerned about potential toxicity and the stability of my final solution. What are the key considerations?

Answer:

Co-solvents are an effective way to increase the solubility of poorly water-soluble drugs, but they come with important considerations:

  • Toxicity:

    • Choice of Co-solvent: Always prioritize the use of pharmaceutically acceptable co-solvents with a well-established safety profile, such as ethanol, propylene glycol, and polyethylene glycols (PEGs).

    • Concentration: Use the lowest possible concentration of the co-solvent that achieves the desired solubility to minimize potential toxicity.

    • Intended Application: The acceptable level of toxicity will depend on the final application (e.g., in vitro cell-based assays vs. in vivo animal studies).

  • Stability:

    • Chemical Degradation: Some co-solvents can promote the degradation of the drug over time. It is crucial to assess the chemical stability of this compound in the chosen co-solvent system under your experimental conditions (e.g., temperature, light exposure).

    • Precipitation upon Dilution: A common issue with co-solvent systems is that the drug may precipitate out when the solution is diluted with an aqueous medium. This is a critical consideration for in vitro assays where the stock solution is diluted in culture media. To mitigate this, you can:

      • Use the lowest effective concentration of the co-solvent.

      • Perform the dilution slowly and with vigorous mixing.

      • Consider using a surfactant to stabilize the diluted solution.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a very low intrinsic aqueous solubility. One study reported its solubility in water to be approximately 0.246 g/L (or 246 µg/mL)[2]. Another source indicates its equilibrium solubility at pH 6.5 and 37°C is as low as 2.1 μg/mL[3].

Q2: What are the most effective methods to improve the aqueous solubility of this compound?

A2: The most effective and widely reported method for significantly increasing the aqueous solubility of this compound is the formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). This method has been shown to increase the aqueous solubility by up to 42-fold[2]. Other viable methods include pH adjustment and the use of co-solvents.

Q3: How does forming an inclusion complex with HP-β-CD increase the solubility of this compound?

A3: HP-β-CD has a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic portion of the this compound molecule gets encapsulated within the hydrophobic cavity of the HP-β-CD molecule, forming a host-guest complex. The hydrophilic exterior of the HP-β-CD then allows the entire complex to be readily soluble in aqueous media.

Q4: What is the optimal pH range for dissolving this compound?

A4: As a zwitterionic molecule, this compound's solubility increases in both acidic and basic conditions, away from its isoelectric point (around pH 6.5)[1][3]. Therefore, adjusting the pH to below 5 or above 9 will significantly enhance its solubility. The exact optimal pH will depend on the required concentration and the compatibility with the experimental system.

Q5: Which co-solvents are suitable for dissolving this compound?

A5: Common pharmaceutically acceptable co-solvents can be used. This compound is reported to be slightly soluble in ethanol[4]. It is also soluble in DMSO and dimethylformamide at approximately 30 mg/mL[4][5]. For creating aqueous stock solutions, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with the desired aqueous buffer[4].

Data Presentation

The following tables summarize the quantitative data on the solubility of this compound under different conditions.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water0.246 mg/mL[2]
Water (at pH 6.5, 37°C)2.1 µg/mL[3]
DMSO~30 mg/mL[4][5]
Dimethylformamide (DMF)~30 mg/mL[5]
EthanolSlightly soluble[4]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[4]

Table 2: Enhancement of this compound Aqueous Solubility

MethodFold Increase in SolubilityFinal ConcentrationReference
Inclusion Complex with HP-β-CD42-fold10.368 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex by Solvent Evaporation

Objective: To prepare a solid inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol

  • Deionized water

  • Rotary evaporator

  • Magnetic stirrer with hot plate

  • Vacuum desiccator

Procedure:

  • Dissolution of Components:

    • Accurately weigh this compound and HP-β-CD in a 1:2 molar ratio.

    • Dissolve the this compound in a minimal amount of methanol.

    • Dissolve the HP-β-CD in deionized water.

  • Complex Formation:

    • While stirring the HP-β-CD solution, slowly add the this compound solution dropwise.

    • Continue stirring the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-4 hours) to facilitate complex formation.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask.

    • Remove the methanol and a portion of the water using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying:

    • Transfer the resulting solid or semi-solid to a vacuum desiccator and dry under vacuum until a constant weight is achieved.

  • Characterization:

    • Characterize the final product using techniques such as DSC, PXRD, and FTIR to confirm the formation of the inclusion complex.

Protocol 2: Determination of this compound Solubility at Different pH Values

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • Buffer solutions of various pH values (e.g., pH 4, 5, 6, 7, 8)

  • Shake-flask apparatus or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Calibrated pH meter

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a buffer solution of a specific pH.

  • Equilibration:

    • Seal the vials and place them in a shake-flask apparatus or orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Processing:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent.

    • Determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 269 nm) or HPLC.

  • Data Analysis:

    • Plot the solubility of this compound (in mg/mL or µg/mL) against the corresponding pH value to generate a pH-solubility profile.

Protocol 3: Enhancing this compound Solubility using a Co-solvent System

Objective: To prepare a stock solution of this compound in a co-solvent system for experimental use.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Vortex mixer

  • Sterile filters

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the powder in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.

  • Preparation of Working Solution (Example):

    • To prepare a 100 µM working solution in PBS, first calculate the required volume of the stock solution.

    • Slowly add the calculated volume of the DMSO stock solution to the PBS while vortexing to ensure rapid and uniform mixing. This helps to prevent precipitation.

  • Sterilization (if required):

    • If the working solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm sterile filter.

  • Storage and Stability:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Prepare fresh working solutions from the stock solution for each experiment, as the stability of the diluted solution in an aqueous buffer may be limited.

Visualizations

Experimental_Workflow_Inclusion_Complexation cluster_step1 Step 1: Dissolution cluster_step2 Step 2: Complexation cluster_step3 Step 3: Solvent Removal cluster_step4 Step 4: Drying & Characterization a Dissolve this compound in Methanol c Mix Solutions and Stir (e.g., 60°C for 2-4h) a->c b Dissolve HP-β-CD in Water b->c d Rotary Evaporation (Reduced Pressure) c->d e Vacuum Desiccation d->e f Characterize Complex (DSC, PXRD, FTIR) e->f

Caption: Workflow for preparing this compound-HP-β-CD inclusion complex.

Troubleshooting_pH_Adjustment start Start: Dissolve TT in Aqueous Medium adjust_ph Adjust pH away from pI (e.g., < 5 or > 9) start->adjust_ph precipitate Precipitation Occurs? success Successful Dissolution precipitate->success No troubleshoot Troubleshoot Precipitation precipitate->troubleshoot Yes adjust_ph->precipitate gradual Add acid/base gradually troubleshoot->gradual Strategy 1 buffer Use a buffer system troubleshoot->buffer Strategy 2 reassess Re-evaluate target pH troubleshoot->reassess Strategy 3 gradual->adjust_ph buffer->adjust_ph reassess->adjust_ph

Caption: Decision tree for troubleshooting precipitation during pH adjustment.

References

Technical Support Center: Optimizing Tosufloxacin Tosylate Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Tosufloxacin Tosylate dosage and minimize toxicity in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities of this compound in juvenile animals?

A1: The primary toxicity observed with this compound in juvenile animals is arthropathy, specifically affecting the articular cartilage.[1][2][3][4][5][6] This is a known class effect of quinolone antibiotics.[1][2] Other reported toxicities at higher doses include transient suppression of body weight gain and the formation of crystals in the renal tubules.[1]

Q2: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound in juvenile animal studies?

A2: The NOAEL for this compound varies depending on the animal model and the duration of the study. In a 1-month repeated oral dose study in 7-day-old rats, the NOAEL was determined to be 300 mg/kg.[1] In a 1-month repeated oral dose study in 3-week-old dogs, the NOAEL was 150 mg/kg.[1]

Q3: How does the articular toxicity of this compound compare to other fluoroquinolones?

A3: Studies have shown that the effect of this compound on articular cartilage is milder than that of norfloxacin (NFLX) and ciprofloxacin (CPFX).[1]

Q4: Are there any cardiovascular safety concerns with this compound in animal studies?

A4: Preclinical studies have shown a slight hERG current suppression at concentrations greater than 10 μmol/L. However, no significant effects on blood pressure, heart rate, or the electrocardiogram (ECG) were observed in dogs at doses up to 100 mg/kg.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high mortality or severe clinical signs are observed during the study.

  • Possible Cause: The initial dose selection may be too high for the specific age and species of the animals. Juvenile animals can have different pharmacokinetic and pharmacodynamic profiles compared to adults.[7][8][9][10][11]

  • Troubleshooting Steps:

    • Review Dose Selection: Re-evaluate the basis for the starting dose. Was it based on data from adult animals or a different species? Consider conducting a dose-range finding study with smaller animal groups to determine the Maximum Tolerated Dose (MTD).

    • Staggered Dosing: Implement a staggered or ascending dose design. Start with a single animal or a small cohort at the lowest dose and observe for a set period before dosing the next group at a higher concentration.

    • Pharmacokinetic (PK) Analysis: If not already done, perform a PK study to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the specific juvenile animal model. This can reveal if higher than expected exposure is occurring.

    • Vehicle and Formulation Check: Ensure the vehicle used for drug delivery is not contributing to the toxicity. The formulation should be appropriate for the age and species, and its stability should be confirmed.

Issue 2: Articular cartilage lesions (arthropathy) are more severe than anticipated.

  • Possible Cause: The animal model, particularly juvenile dogs, is highly sensitive to quinolone-induced arthropathy.[2][3][4][6] The dose may be exceeding the threshold for this specific toxicity.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose levels in subsequent cohorts to identify the NOAEL for arthropathy in your specific model.

    • Histopathological Evaluation: Ensure a thorough histopathological examination of all major weight-bearing joints is conducted by an experienced pathologist to accurately grade the severity of the lesions.

    • Alternative Models: If feasible for the research question, consider using a less sensitive species for initial screening, although dogs are generally considered the most relevant non-rodent species for this toxicity.

    • Monitor Clinical Signs: Closely monitor animals for clinical signs of lameness, swelling, or pain in the joints.

Issue 3: Inconsistent or highly variable results are observed between animals in the same dose group.

  • Possible Cause: Variability in drug administration, underlying health conditions of the animals, or genetic differences within the animal strain.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure consistent and accurate dosing for all animals. For oral gavage, verify the technique to prevent accidental administration into the lungs.

    • Health Screening: Thoroughly screen all animals for any underlying health issues before the start of the study.

    • Increase Sample Size: If variability is expected, a larger number of animals per group may be necessary to achieve statistical significance.

    • Environmental Controls: Maintain consistent environmental conditions (e.g., temperature, humidity, light cycle) for all animals, as these can influence drug metabolism and toxicity.

Data Presentation

Table 1: Summary of Single and Repeated Dose Oral Toxicity of this compound in Juvenile Rats

Study TypeAge of RatsDose (mg/kg)Key FindingsNOAEL (mg/kg)
Single Dose7-day-old>6,000Lethal dose was greater than 6,000 mg/kg.N/A
1-Month Repeated Dose7-day-old3,0001 male died; transient body weight gain suppression in survivors.300
1-Month Repeated Dose7-day-old1,000Crystals observed in the lumen of renal tubules.300
1-Month Repeated Dose7-day-old300No observed adverse effects.300

Source:[1]

Table 2: Summary of Repeated Dose Oral Toxicity of this compound in Juvenile Dogs

Study DurationAge of DogsDose (mg/kg)Key FindingsNOAEL (mg/kg)
1 Month3-week-old300Decrease in food consumption and body weight gain suppression.150
1 Month3-week-old150No abnormalities observed.150
2 Weeks3-month-old>50Small blisters or erosion on shoulder articular cartilage.<50

Source:[1]

Experimental Protocols

Protocol 1: Assessment of Articular Cartilage Toxicity in Juvenile Dogs

  • Animal Model: Juvenile beagle dogs (typically 3-4 months old) are the most sensitive species.

  • Dosing: Administer this compound orally once daily for a predetermined period (e.g., 2 weeks). Include a vehicle control group and at least three dose levels (low, medium, and high).

  • Clinical Observation: Observe the animals daily for any signs of lameness, joint swelling, or changes in gait.

  • Necropsy: At the end of the treatment period, euthanize the animals and perform a full necropsy.

  • Gross Examination: Carefully examine the articular surfaces of all major weight-bearing joints (e.g., shoulder, elbow, hip, knee) for any gross lesions such as blisters, erosions, or roughening.

  • Histopathology:

    • Collect tissue samples from the articular cartilage of all major joints.

    • Fix the samples in 10% neutral buffered formalin.

    • Decalcify bone-containing samples.

    • Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides microscopically for any evidence of chondrocyte necrosis, loss of proteoglycan, vesicle formation, and erosions.

    • Lesions should be graded for severity (e.g., minimal, mild, moderate, severe).

Protocol 2: Evaluation of QT Interval in Conscious Telemetered Dogs

  • Animal Model: Use conscious beagle dogs surgically implanted with telemetry devices capable of continuously monitoring ECG and arterial blood pressure.

  • Acclimatization: Allow the animals to acclimate to the study environment to minimize stress-related cardiovascular changes.

  • Baseline Recording: Record baseline ECG and hemodynamic data for a sufficient period (e.g., 24 hours) before drug administration.

  • Dosing: Administer a single oral dose of this compound. Include a vehicle control and a positive control (a drug known to prolong the QT interval).

  • Data Collection: Continuously record ECG and hemodynamic data for at least 24 hours post-dose.

  • Data Analysis:

    • Extract beat-to-beat ECG data.

    • Measure the QT interval and the preceding RR interval.

    • Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction, or an individual dog-specific correction).

    • Compare the time-matched, placebo-corrected QTc interval changes from baseline between the this compound-treated group and the control groups.

    • Analyze the relationship between drug plasma concentration and QTc interval changes.

Mandatory Visualizations

Fluoroquinolone_Toxicity_Pathway FQ Fluoroquinolone (e.g., Tosufloxacin) Mg_Chelation Chelation of Magnesium (Mg2+) FQ->Mg_Chelation Integrin Integrin Receptor Dysfunction Mg_Chelation->Integrin Inhibits MAPK_Pathway MAP Kinase Pathway Inhibition Integrin->MAPK_Pathway Leads to Chondrocyte_Adhesion Decreased Chondrocyte Adhesion & Proliferation Integrin->Chondrocyte_Adhesion Affects MAPK_Pathway->Chondrocyte_Adhesion Results in Apoptosis Chondrocyte Apoptosis Chondrocyte_Adhesion->Apoptosis Contributes to Cartilage_Damage Articular Cartilage Damage (Arthropathy) Apoptosis->Cartilage_Damage Causes

Caption: Signaling pathway of fluoroquinolone-induced arthropathy.

Experimental_Workflow_Toxicity Start Start: Dose Range-Finding Study Dose_Selection Select Doses for Definitive Study (Low, Mid, High, Control) Start->Dose_Selection Animal_Acclimatization Animal Acclimatization & Baseline Measurements Dose_Selection->Animal_Acclimatization Dosing_Period Daily Dosing Period (e.g., 28 days) Animal_Acclimatization->Dosing_Period In_Life_Obs In-Life Observations (Clinical Signs, Body Weight, Food Consumption) Dosing_Period->In_Life_Obs Concurrent Terminal_Procedures Terminal Procedures (Blood Collection, Necropsy) Dosing_Period->Terminal_Procedures Data_Analysis Data Analysis & NOAEL Determination In_Life_Obs->Data_Analysis Histo Histopathology of Target Organs (e.g., Articular Cartilage) Terminal_Procedures->Histo Histo->Data_Analysis End End: Toxicity Profile Established Data_Analysis->End

Caption: General experimental workflow for a repeated-dose toxicity study.

References

Troubleshooting inconsistent results in Tosufloxacin Tosylate susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Tosufloxacin Tosylate susceptibility testing.

Troubleshooting Guide

This guide addresses common issues encountered during this compound susceptibility testing.

ProblemPossible CauseRecommended Solution
Unexpectedly high or low Minimum Inhibitory Concentrations (MICs) for Quality Control (QC) strains. Incorrect inoculum preparation (too dense or too sparse).Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.
Variation in incubation time or temperature.Strictly adhere to the recommended incubation time (typically 16-20 hours) and temperature (35°C ± 2°C).
Improper cation concentration in Mueller-Hinton Broth (MHB).Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure appropriate concentrations of Ca²⁺ and Mg²⁺.
Contamination of the QC strain.Subculture the QC strain from a fresh stock to ensure purity.
Inconsistent zone diameters in disk diffusion assays. Variation in agar depth.Ensure a consistent agar depth of 4 mm in all plates.
Incorrect placement of disks.Disks should be placed firmly on the agar surface and be evenly spaced.
Reading of zones at incorrect time points.Read zone diameters after the recommended incubation period.
Discrepancies between MIC and disk diffusion results. Inherent limitations of the disk diffusion method for certain drug-bug combinations.For critical results, confirm with a reference broth microdilution MIC method.
Use of outdated or improperly stored antibiotic disks.Ensure disks are stored according to the manufacturer's instructions and are within their expiration date.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quality control (QC) strains for this compound susceptibility testing?

A1: Standard QC strains recommended by CLSI and EUCAST for antimicrobial susceptibility testing include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, and Haemophilus influenzae ATCC 49247.[1] While specific QC ranges for this compound are not explicitly listed in the general CLSI M100 or EUCAST QC tables found in the search results, it is crucial to use these standard strains and refer to the manufacturer's instructions or relevant publications for expected performance ranges.

Q2: How does the pH of the test medium affect this compound MIC results?

A2: The activity of fluoroquinolones can be pH-dependent. Generally, an acidic pH can decrease the activity of some fluoroquinolones, leading to higher MIC values. It is important to ensure the pH of the Mueller-Hinton medium is within the recommended range of 7.2 to 7.4.

Q3: Can I use a different incubation time or temperature than what is recommended in the standard protocols?

A3: Deviations from the standardized incubation time (16-20 hours) and temperature (35°C ± 2°C) can significantly impact the results of susceptibility testing.[2] Longer or shorter incubation times can lead to erroneously high or low MIC values or zone diameters.

Q4: My MIC results for a clinical isolate are consistently on the borderline of the susceptible and intermediate categories. What should I do?

A4: Borderline results can be challenging. It is recommended to repeat the test, paying close attention to all procedural details, especially inoculum preparation. If the results remain borderline, consider using an alternative susceptibility testing method for confirmation. It is also important to consider the clinical context of the isolate.

Q5: Are there known resistance mechanisms that can cause inconsistent results with this compound?

A5: Yes, resistance to fluoroquinolones, including Tosufloxacin, is often mediated by mutations in the target enzymes, DNA gyrase and topoisomerase IV. The presence of these mutations can lead to shifts in MIC values. Additionally, efflux pumps that actively remove the antibiotic from the bacterial cell can also contribute to resistance and may result in trailing endpoints in broth dilution assays, making MIC interpretation difficult.

Experimental Protocols

Broth Microdilution MIC Assay (Following CLSI Guidelines)
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation:

    • Using a multichannel pipette, inoculate each well of a 96-well microtiter plate containing serial twofold dilutions of this compound with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Assay (Following CLSI Guidelines)
  • Inoculum Preparation:

    • Prepare an inoculum suspension as described for the broth microdilution assay (0.5 McFarland standard).

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Allow the agar surface to dry for 3-5 minutes.

    • Aseptically apply a this compound disk to the surface of the agar.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

Data Presentation

Table 1: Example Quality Control Ranges for Fluoroquinolones against Standard QC Strains (Note: Specific ranges for this compound should be obtained from the manufacturer or relevant regulatory bodies).

Quality Control StrainAntimicrobial AgentMIC Range (µg/mL)Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™Ciprofloxacin0.004 - 0.01630 - 40
Levofloxacin0.008 - 0.0329 - 37
Staphylococcus aureus ATCC® 29213™Ciprofloxacin0.12 - 0.522 - 30
Levofloxacin0.06 - 0.2525 - 30
Pseudomonas aeruginosa ATCC® 27853™Ciprofloxacin0.25 - 125 - 33
Levofloxacin0.5 - 219 - 26
Haemophilus influenzae ATCC® 49247™Levofloxacin0.008 - 0.0333 - 41

Data presented are examples for other fluoroquinolones and are for illustrative purposes only. Users must verify the appropriate QC ranges for this compound from a validated source.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Susceptibility Results start Inconsistent Results Observed check_qc Are QC Strain Results Within Acceptable Range? start->check_qc investigate_qc Investigate QC Failure: - Check strain purity - Verify media and reagents - Review inoculum prep check_qc->investigate_qc No qc_pass QC Passed check_qc->qc_pass Yes investigate_qc->start Re-run after correction check_protocol Review Experimental Protocol: - Incubation time/temp - Inoculum density - Agar depth (disk diffusion) qc_pass->check_protocol protocol_deviation Protocol Deviation Identified check_protocol->protocol_deviation correct_protocol Correct Protocol Deviation and Repeat Experiment protocol_deviation->correct_protocol Yes no_deviation No Obvious Deviation protocol_deviation->no_deviation No correct_protocol->start resolve Results Consistent and Validated correct_protocol->resolve check_isolate Consider Isolate-Specific Factors: - Heteroresistance - Efflux pump activity - Trailing growth no_deviation->check_isolate consult Consult Literature or Technical Support for Isolate-Specific Guidance check_isolate->consult consult->resolve MIC_vs_DiskDiffusion Relationship Between MIC and Disk Diffusion cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion mic_setup Serial Dilutions of This compound mic_inoculation Inoculation with Standardized Bacteria mic_setup->mic_inoculation mic_incubation Incubation (16-20h, 35°C) mic_inoculation->mic_incubation mic_result Lowest Concentration with No Visible Growth = MIC mic_incubation->mic_result correlation Inverse Correlation mic_result->correlation disk_setup Agar Plate with Bacterial Lawn disk_application Application of Tosufloxacin Disk disk_setup->disk_application disk_incubation Incubation (16-18h, 35°C) disk_application->disk_incubation disk_result Measure Zone of Inhibition (mm) disk_incubation->disk_result disk_result->correlation

References

Technical Support Center: Enhancing the Stability of Tosufloxacin Tosylate in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Tosufloxacin Tosylate during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: this compound, like other fluoroquinolones, is susceptible to degradation under various conditions. The primary concerns for its stability in long-term experiments include:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule. This is a common issue among fluoroquinolones.

  • Hydrolytic Degradation: The stability of this compound can be affected by pH. It is susceptible to hydrolysis in both acidic and alkaline conditions.

  • Oxidative Degradation: The presence of oxidizing agents can lead to the formation of degradation products.

  • Low Aqueous Solubility: this compound has very low solubility in water, which can impact its stability in aqueous solutions and its bioavailability in certain experimental models.[1]

Q2: How can the aqueous solubility and stability of this compound be improved for in-vitro experiments?

A2: A significant challenge with this compound is its low water solubility. To address this, the formation of inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to be effective. This complexation can significantly increase both the water solubility and stability of this compound.[1] For instance, one study demonstrated a 42-fold increase in water solubility upon forming an inclusion complex with HP-β-CD.[1]

Q3: What is the mechanism of action of this compound, and how might its degradation affect its activity?

A3: this compound is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Degradation of the parent molecule can alter its chemical structure, potentially reducing its binding affinity to these target enzymes and thereby diminishing its antibacterial efficacy.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term stability studies of this compound.

Issue 1: Inconsistent results in stability-indicating HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Mobile Phase Inconsistency Ensure the mobile phase is freshly prepared and properly degassed. Variations in pH or composition can lead to shifts in retention times.
Column Degradation Peak tailing or poor resolution can indicate column degradation. Flush the column with a strong solvent or replace it if necessary. For fluoroquinolone analysis, C18 columns are commonly used.[2]
Detector Issues A noisy or drifting baseline may indicate a problem with the detector lamp or flow cell. Ensure the detector is set at the appropriate wavelength for this compound.
Sample Preparation Errors Inconsistent sample dilution or incomplete dissolution can lead to variable results. Ensure the sample is fully dissolved in a suitable solvent before injection.
Issue 2: Accelerated degradation of this compound in solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Light Exposure Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under controlled lighting conditions.
Inappropriate pH The rate of hydrolysis is pH-dependent. Maintain the pH of the solution within a stable range for this compound. The optimal pH for stability should be determined experimentally.
Presence of Oxidizing Agents Avoid using solvents or reagents that may contain peroxides or other oxidizing impurities. Use high-purity solvents.
Elevated Temperature Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

1. Acid and Base Hydrolysis:

  • Protocol: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Add an equal volume of 0.1 M HCl for acid hydrolysis or 0.1 M NaOH for base hydrolysis. Reflux the solutions at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). Neutralize the samples before analysis.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

2. Oxidative Degradation:

  • Protocol: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points (e.g., 2, 8, and 24 hours).

  • Analysis: Analyze the samples using HPLC to determine the extent of degradation.

3. Thermal Degradation:

  • Protocol: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period (e.g., 24, 48, and 72 hours). Also, prepare a solution and expose it to the same temperature.

  • Analysis: Dissolve the solid sample and analyze both the solid and solution samples by HPLC.

4. Photodegradation:

  • Protocol: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the exposed and control samples by HPLC at various time intervals.

Stability-Indicating HPLC Method

While a specific validated method for this compound was not found in the search results, a general approach based on methods for other fluoroquinolones can be adapted and validated.

Example HPLC Parameters for Fluoroquinolone Analysis:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., phosphate or formate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[2]
Elution Isocratic or gradient elution can be used to achieve optimal separation.
Flow Rate Typically 1.0 mL/min.
Detection UV detector at a wavelength where Tosufloxacin and its potential degradation products have significant absorbance.
Column Temperature Maintained at a constant temperature (e.g., 30°C).

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is stability-indicating.

Data Presentation

The following tables summarize the expected outcomes of forced degradation studies. The actual percentage of degradation will depend on the specific experimental conditions.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Reagent/Condition Time (hours) Expected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C24Degradation expected
Base Hydrolysis 0.1 M NaOH at 60°C24Degradation expected
Oxidation 3% H₂O₂ at RT24Degradation expected
Thermal (Solid) 80°C72Potential for degradation
Thermal (Solution) 80°C24Degradation expected
Photodegradation UV/Visible Light-Degradation expected

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid thermal Thermal (80°C) start->thermal photo Photodegradation (UV/Vis Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc result Quantify Degradation & Identify Products hplc->result

Caption: Workflow for conducting forced degradation studies on this compound.

Troubleshooting Logic for HPLC Issues

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Inconsistent HPLC Results peak_tailing Peak Tailing/Fronting start->peak_tailing rt_shift Retention Time Shift start->rt_shift baseline_noise Noisy/Drifting Baseline start->baseline_noise check_column Check Column Condition peak_tailing->check_column check_ph Check Mobile Phase pH peak_tailing->check_ph check_mp Check Mobile Phase Composition rt_shift->check_mp check_flow Check Flow Rate rt_shift->check_flow check_detector Check Detector Lamp/Cell baseline_noise->check_detector check_degassing Ensure Proper Degassing baseline_noise->check_degassing

Caption: Troubleshooting guide for common HPLC problems encountered during stability analysis.

References

Technical Support Center: Addressing Tosufloxacin Tosylate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference from Tosufloxacin Tosylate in your fluorescence-based assays.

Understanding the Interference

This compound, a fluoroquinolone antibiotic, exhibits intrinsic fluorescence, which can interfere with fluorescence-based assays, potentially leading to inaccurate results. This interference can manifest in several ways:

  • Autofluorescence: this compound can fluoresce in the same spectral region as your experimental fluorophores, leading to false-positive signals or artificially high readings.

  • Fluorescence Quenching: The compound may absorb the light emitted by your fluorophores, resulting in a decrease in the detected signal, which can be misinterpreted as a biological effect (false negative).

  • Inner Filter Effect: At higher concentrations, this compound can absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to a non-linear relationship between fluorophore concentration and signal intensity.

This guide will provide you with the necessary information and protocols to identify, mitigate, and correct for these potential interferences.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

Q2: How can I determine if this compound is interfering with my assay?

A2: The first step is to run proper controls. This includes measuring the fluorescence of a solution containing only this compound in your assay buffer at the same concentrations used in your experiment. This will reveal if the compound itself contributes to the fluorescence signal at the wavelengths you are using.

Q3: What is the inner filter effect and how can I correct for it?

A3: The inner filter effect occurs when a substance in the sample, in this case, this compound, absorbs either the excitation light or the emitted fluorescence, leading to an underestimation of the true fluorescence intensity. This effect is concentration-dependent. You can correct for the inner filter effect by measuring the absorbance of your samples at the excitation and emission wavelengths and applying a correction formula.

Q4: Can this compound affect cell-based assays beyond direct fluorescence interference?

A4: Yes. This compound inhibits bacterial DNA gyrase and topoisomerase IV, and it can also affect mammalian topoisomerase II[5][6][7]. This leads to the stalling of DNA replication forks and the induction of the DNA damage response (DDR). These cellular responses can indirectly affect assays that measure cell viability, proliferation, or other cellular processes that are sensitive to DNA damage and cell cycle arrest.

Troubleshooting Guides

Problem 1: High background fluorescence in wells containing this compound.

Possible Cause: Autofluorescence of this compound.

Solutions:

  • Spectral Scanning: If your plate reader has spectral scanning capabilities, measure the excitation and emission spectra of this compound in your assay buffer. This will help you determine the exact wavelengths of its fluorescence and see if they overlap with your assay's fluorophore.

  • Use a "Compound-Only" Control: For every experiment, include control wells containing only this compound at the relevant concentrations. The fluorescence from these wells can be subtracted from your experimental wells.

  • Red-Shifted Fluorophores: If there is significant spectral overlap, consider using a fluorophore for your assay that excites and emits at longer wavelengths (red-shifted)[8][9]. Many small molecules, including some fluoroquinolones, tend to fluoresce more in the blue-green region of the spectrum[10].

  • Kinetic vs. Endpoint Reading: If your assay allows for it, use a kinetic reading mode. The initial fluorescence of the compound should be stable over a short time course, while the fluorescence of your assay may change. The initial background can then be subtracted[8].

Problem 2: Lower than expected fluorescence signal in the presence of this compound.

Possible Cause: Fluorescence quenching or the inner filter effect.

Solutions:

  • Assess Quenching: To determine if quenching is occurring, you can perform a titration experiment. Prepare a constant concentration of your fluorophore and add increasing concentrations of this compound. A systematic decrease in fluorescence that is not attributable to the inner filter effect suggests quenching.

  • Correct for the Inner Filter Effect: This is a common issue at higher compound concentrations. Follow the "Experimental Protocol for Correcting the Inner Filter Effect" outlined below.

  • Reduce Compound Concentration: If possible, perform your experiments at lower concentrations of this compound where interference is minimized.

Data Presentation

Table 1: Spectral Properties of Representative Fluoroquinolones

FluoroquinoloneExcitation Range (nm)Emission Range (nm)Quantum Yield RangeReference
Ciprofloxacin310-390350-6500.03 - 0.3[2][3]
Norfloxacin310-390350-6500.03 - 0.3[2][3]
Ofloxacin310-390350-6500.03 - 0.3[2][3]

Note: This data provides an estimate for the potential spectral properties of this compound.

Table 2: UV Absorbance of this compound

Wavelength (nm)Absorbance MaximumReference
269Yes[4]

Experimental Protocols

Protocol 1: Measuring the Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.

Materials:

  • Microplate reader with fluorescence detection.

  • Black, clear-bottom microplates suitable for fluorescence.

  • This compound stock solution.

  • Assay buffer.

Methodology:

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiments.

  • Pipette the dilutions into the wells of a black, clear-bottom microplate. Include wells with assay buffer only as a blank.

  • Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorophore.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound.

  • Plot the background-subtracted fluorescence intensity against the concentration of this compound to generate an autofluorescence curve. This data can be used to correct your experimental results.

Protocol 2: Correcting for the Inner Filter Effect

Objective: To correct for the absorption of excitation and/or emission light by this compound.

Materials:

  • Spectrophotometer or plate reader with absorbance measurement capabilities.

  • Microplate reader with fluorescence detection.

  • Clear microplates for absorbance measurements.

  • Black, clear-bottom microplates for fluorescence measurements.

  • Your complete assay samples containing the fluorophore and this compound.

Methodology:

  • Measure Absorbance:

    • In a clear microplate, measure the absorbance of your samples at both the excitation wavelength (Aex) and the emission wavelength (Aem) of your fluorophore.

  • Measure Fluorescence:

    • In a black, clear-bottom microplate, measure the observed fluorescence (Fobs) of your samples.

  • Apply Correction Formula:

    • Use the following formula to calculate the corrected fluorescence intensity (Fcorr): Fcorr = Fobs * 10^((Aex + Aem) / 2)

    • This formula provides an approximation for the correction. More complex formulas may be required for highly absorbing samples.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_assay Prepare Assay Samples (with and without Tosufloxacin) measure_fluor Measure Fluorescence (F_obs) prep_assay->measure_fluor measure_abs Measure Absorbance (A_ex, A_em) prep_assay->measure_abs prep_controls Prepare Controls (Tosufloxacin only, buffer only) prep_controls->measure_fluor prep_controls->measure_abs correct_auto Subtract Autofluorescence measure_fluor->correct_auto correct_ife Correct for Inner Filter Effect (F_corr = F_obs * 10^((A_ex + A_em)/2)) measure_abs->correct_ife correct_auto->correct_ife final_data Final Corrected Data correct_ife->final_data

Caption: Workflow for identifying and correcting this compound interference.

dna_damage_pathway cluster_drug Drug Action cluster_target Cellular Targets cluster_effect Downstream Effects tosufloxacin This compound gyrase DNA Gyrase tosufloxacin->gyrase inhibition topoIV Topoisomerase IV tosufloxacin->topoIV inhibition replication_stall Replication Fork Stalling gyrase->replication_stall topoIV->replication_stall dsb DNA Double-Strand Breaks replication_stall->dsb ddr DNA Damage Response (DDR) (ATM/ATR activation) dsb->ddr cell_cycle_arrest Cell Cycle Arrest ddr->cell_cycle_arrest apoptosis Apoptosis ddr->apoptosis

References

Best practices for storing and handling Tosufloxacin Tosylate powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Tosufloxacin Tosylate powder. It includes troubleshooting tips and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I properly store this compound powder upon receipt?

A: Upon receipt, this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For long-term storage, a temperature of -20°C is recommended.[1][3] Some suppliers recommend storage between -10°C and -25°C.[4] Ensure the powder is kept in a desiccated environment to prevent moisture absorption.[4]

Q2: The powder appears as a white to beige or yellow crystalline solid. Is this normal?

A: Yes, this is the expected appearance of this compound powder.[1][4] Color variations within this range are normal and should not be a cause for concern regarding the compound's quality.

Q3: I'm having trouble dissolving the powder. What are the recommended solvents?

A: this compound is very slightly soluble in water.[1][5] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[4][6] It is also soluble in DMF and slightly soluble in ethanol.[6][7] To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[6]

Q4: What is the recommended procedure for preparing a stock solution?

A: To prepare a stock solution, accurately weigh the desired amount of this compound powder. Add the appropriate solvent (e.g., DMSO) to the desired concentration. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final experimental concentration. Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3][6] For short-term use (within a week), aliquots can be stored at 4°C.[3]

Q5: My prepared stock solution appears cloudy or has precipitated after storage. What should I do?

A: Cloudiness or precipitation upon storage, especially after refrigeration, can occur if the concentration of the stock solution is too high or if it has been stored for an extended period at a lower temperature than recommended. If you encounter this, try gently warming the solution to 37°C and vortexing or sonicating until the precipitate redissolves. To prevent this, it is advisable to prepare fresh solutions or store them in smaller, single-use aliquots at -80°C.[3][6]

Q6: What personal protective equipment (PPE) should I use when handling the powder?

A: When handling this compound powder, it is essential to use appropriate personal protective equipment. This includes safety glasses with side-shields, protective gloves, and a lab coat.[1][2] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Q7: What are the potential hazards associated with this compound powder?

A: this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][9] Avoid breathing dust and direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1][8]

Quantitative Data Summary

ParameterValueSource(s)
Appearance White to beige or yellow crystalline powder[1][4]
Long-Term Storage Temperature -20°C (recommended); -10 to -25°C[1][3][4]
Stock Solution Storage -80°C (long-term); 4°C (short-term, <1 week)[3][6]
Solubility DMSO: ~2 mg/mL to 30 mg/mL[4][6][7]
DMF: 30 mg/mL[6][7]
Water: Very slightly soluble / 0.0762 mg/mL[1][5][10]
Ethanol: Slightly soluble[6][7]
Stability Stable under recommended storage conditions[1][8]
Powder (at -20°C): Up to 3 years[3]
In Solvent (at -80°C): Up to 1 year[3]

Experimental Protocols & Visualizations

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Tosufloxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.

By inhibiting these enzymes, Tosufloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[11]

Tosufloxacin_Mechanism_of_Action Simplified Mechanism of Action of Tosufloxacin cluster_replication Bacterial DNA Replication cluster_outcome Result DNA_Unwinding DNA Unwinding Replication_Fork Replication Fork Formation DNA_Unwinding->Replication_Fork DNA_Gyrase DNA Gyrase DNA_Unwinding->DNA_Gyrase required for Daughter_Chromosomes Separation of Daughter Chromosomes Replication_Fork->Daughter_Chromosomes Topoisomerase_IV Topoisomerase IV Daughter_Chromosomes->Topoisomerase_IV required for Inhibition_Gyrase Inhibition_Gyrase Inhibition_TopoIV Inhibition_TopoIV Tosufloxacin This compound Tosufloxacin->DNA_Gyrase inhibits Tosufloxacin->Topoisomerase_IV inhibits DSB Double-Strand DNA Breaks Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of Tosufloxacin action on bacterial DNA replication.

Experimental Workflow: Preparing this compound for In Vitro Assays

The following diagram outlines a logical workflow for the preparation and use of this compound powder in a typical in vitro experiment.

Tosufloxacin_Preparation_Workflow Workflow for Preparing this compound for In Vitro Assays cluster_safety Safety Precautions Start Start: Receive and Verify Compound Storage Store Powder at -20°C in a Desiccator Start->Storage Preparation Prepare Stock Solution (e.g., in DMSO) Storage->Preparation Sterilization Sterile Filter Stock Solution (0.22 µm filter) Preparation->Sterilization PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Preparation->PPE Ventilation Work in a Ventilated Area or Fume Hood Preparation->Ventilation Aliquoting Aliquot Stock Solution for Single Use Sterilization->Aliquoting Store_Solution Store Aliquots at -80°C Aliquoting->Store_Solution Experiment Dilute Aliquot to Final Working Concentration in Media Store_Solution->Experiment End Perform In Vitro Assay Experiment->End

Caption: A logical workflow for handling this compound powder.

References

Technical Support Center: Tosufloxacin Tosylate In Vitro Activity & pH Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of pH on Tosufloxacin Tosylate's in vitro activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] Tosufloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands that were cleaved by the enzymes as part of their normal function. This leads to an accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[1][2]

Q2: How does pH affect the in vitro activity of this compound?

The in vitro activity of this compound is significantly influenced by the pH of the culture medium. Its antibacterial potency shows a major diminution at an acidic pH of 5.2 and a minor diminution at an alkaline pH of 8.2.[3] This is a critical factor to consider in experimental design, as acidic conditions can lead to an underestimation of the drug's efficacy. The activity of many fluoroquinolones is pH-dependent, with some showing decreased activity in acidic conditions.[4]

Q3: Why is controlling pH important in in vitro antimicrobial susceptibility testing (AST)?

Controlling the pH during in vitro AST is crucial for obtaining accurate and reproducible results.[5] For pH-sensitive compounds like Tosufloxacin, variations in the pH of the test medium can lead to significant changes in the Minimum Inhibitory Concentration (MIC) values. Failure to control pH can result in misleading data, potentially impacting the assessment of the antibiotic's potency and the determination of resistance profiles. Standard protocols for AST, such as those for broth microdilution, emphasize maintaining the pH of the Mueller-Hinton broth between 7.2 and 7.4.[6]

Troubleshooting Guide

This guide addresses common issues encountered when performing in vitro experiments with this compound, with a focus on mitigating the effects of pH.

Issue Potential Cause Recommended Solution
Inconsistent or higher-than-expected MIC values pH of the culture medium has shifted to the acidic range. Bacterial metabolism during growth can lower the pH of the medium.1. Use a buffered medium: Prepare Mueller-Hinton Broth (MHB) or other growth media with a suitable biological buffer (e.g., MOPS, HEPES) to maintain a stable pH throughout the experiment. Ensure the chosen buffer is not inhibitory to the bacterial strain being tested. 2. Verify final pH: After incubation, measure the pH of the wells in your microtiter plate to confirm that it remained within the target range (typically 7.2-7.4 for standard AST).[6]
No bacterial growth in control wells The chosen buffering agent is inhibiting bacterial growth. Some buffers can have an inhibitory effect on certain bacterial species.1. Test buffer compatibility: Before conducting the full experiment, perform a preliminary growth curve analysis of your bacterial strain in the presence of the selected buffer to ensure it does not inhibit growth. 2. Use alternative buffering strategies: If a buffer is found to be inhibitory, consider adjusting the initial pH of the medium with sterile NaOH or HCl and minimizing incubation time to reduce pH drift.
Precipitation of this compound in the stock solution or test wells pH of the solvent or medium is unfavorable for drug solubility. The solubility of this compound can be pH-dependent.1. Check the recommended solvent and pH for stock solution preparation. 2. Ensure the pH of the test medium is compatible with the drug's solubility. If precipitation is observed upon addition to the medium, a different buffering system or a slight adjustment of the medium's pH (while staying within the optimal range for bacterial growth and drug activity) may be necessary.
Variability in results between experiments Inconsistent inoculum size or preparation. The density of the bacterial inoculum can affect the final pH of the culture and influence MIC results.1. Standardize inoculum preparation: Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard to ensure a consistent starting inoculum.[5] 2. Ensure a homogenous suspension: Vortex the bacterial suspension before inoculation.

Data Presentation

The following table summarizes the expected trend of this compound's in vitro activity against a reference bacterial strain at different pH values. Note that the fold change is an approximation based on qualitative descriptions found in the literature.

pH of MediumExpected MIC (µg/mL)Fold Change in MIC (vs. pH 7.2)Qualitative Activity
5.28 - 1616-32x HigherMajor Diminution[3]
6.02 - 44-8x HigherReduced Activity
7.20.51x (Reference)Optimal Activity
8.21 - 22-4x HigherMinor Diminution[3]

Experimental Protocols

Protocol: pH-Controlled Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard broth microdilution methods to include pH control.[7][8][9][10]

1. Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., sterile deionized water with dropwise addition of 0.1N NaOH to dissolve)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Biological buffer (e.g., 50 mM MOPS)

  • Sterile 1N HCl and 1N NaOH for pH adjustment

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Calibrated pH meter

2. Preparation of pH-Controlled Medium:

  • Prepare CAMHB according to the manufacturer's instructions.

  • Add the desired concentration of the biological buffer (e.g., 50 mM MOPS).

  • Adjust the pH of the buffered CAMHB to the target pH (e.g., 7.2, 6.0, or 5.2) using sterile 1N HCl or 1N NaOH.

  • Sterilize the pH-adjusted medium by filtration (0.22 µm filter).

  • Verify the pH of the final medium with a calibrated pH meter.

3. Preparation of this compound Stock and Dilutions:

  • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent.

  • Perform serial two-fold dilutions of the stock solution in the pH-controlled CAMHB to achieve the desired concentration range in the microtiter plate.

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in the pH-controlled CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Assay Procedure:

  • Add 50 µL of the appropriate pH-controlled CAMHB to each well of a 96-well microtiter plate.

  • Add 50 µL of the corresponding this compound dilution to each well, creating a final volume of 100 µL and the desired final drug concentrations.

  • The last column should serve as a growth control (no drug) and a sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 150 µL.

  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

6. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • (Optional) After incubation, carefully measure the pH of the growth control wells to assess the extent of any pH shift during the experiment.

Visualizations

Mechanism of Action of this compound

Tosufloxacin_Mechanism Mechanism of Action of this compound cluster_bacterium Bacterial Cell Tosufloxacin This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Tosufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Tosufloxacin->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Essential for replication DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes cleavage complex, causing Topoisomerase_IV->DNA Decatenates daughter chromosomes Topoisomerase_IV->Replication_Fork Essential for replication Topoisomerase_IV->DNA_Breaks Stabilizes cleavage complex, causing DNA->Replication_Fork Replication Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to

Caption: Mechanism of this compound targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for pH-Controlled MIC Assay

MIC_Workflow Workflow for pH-Controlled MIC Assay start Start prep_media Prepare Buffered Culture Medium start->prep_media adjust_ph Adjust Medium to Target pH prep_media->adjust_ph sterilize_media Sterilize Medium adjust_ph->sterilize_media prep_antibiotic Prepare Tosufloxacin Stock & Dilutions sterilize_media->prep_antibiotic plate_setup Set up 96-Well Plate with Drug Dilutions prep_antibiotic->plate_setup prep_inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Results incubate->read_mic verify_ph Verify Final pH of Control Wells read_mic->verify_ph end End verify_ph->end

Caption: Step-by-step workflow for conducting a pH-controlled Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship of pH and Tosufloxacin Activity

pH_Effect_Logic Logical Relationship of pH and Tosufloxacin Activity pH_Value pH of In Vitro Medium Acidic_pH Acidic pH (e.g., 5.2) pH_Value->Acidic_pH Neutral_pH Neutral pH (e.g., 7.2) pH_Value->Neutral_pH Alkaline_pH Alkaline pH (e.g., 8.2) pH_Value->Alkaline_pH Major_Diminution Major Diminution Acidic_pH->Major_Diminution Leads to Optimal_Activity Optimal Activity Neutral_pH->Optimal_Activity Results in Minor_Diminution Minor Diminution Alkaline_pH->Minor_Diminution Causes Drug_Activity Tosufloxacin Activity Major_Diminution->Drug_Activity Optimal_Activity->Drug_Activity Minor_Diminution->Drug_Activity

Caption: Relationship between medium pH and the in vitro antibacterial activity of this compound.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of Tosufloxacin Tosylate and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two fluoroquinolone antibiotics, Tosufloxacin Tosylate and Ciprofloxacin. The following sections detail their relative antibacterial efficacy, mechanisms of action, and the experimental protocols used to derive these findings, offering valuable insights for research and development applications.

Comparative Antibacterial Activity: A Quantitative Overview

The in vitro potency of Tosufloxacin and Ciprofloxacin has been evaluated against a broad spectrum of bacterial pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a key parameter for assessing the overall efficacy against a particular species.

Gram-Negative Bacteria

Both Tosufloxacin and Ciprofloxacin exhibit potent activity against many Gram-negative bacteria. However, their efficacy varies depending on the species.

Bacterial SpeciesTosufloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Reference(s)
Pseudomonas aeruginosa1.02.0[1][2]
Escherichia coli≤0.016Similar to other quinolones[3]
Haemophilus influenzae≤0.016 - 0.032Similar to other quinolones[3][4]
Neisseria gonorrhoeae0.0080.004[5]
Enterobacteriaceae (nalidixic acid-susceptible)≤0.25≤0.25[1][2]
Enterobacteriaceae (nalidixic acid-resistant)≥4.0≥4.0[1][2]
Acinetobacter spp.More active than Ciprofloxacin-[4]
Xanthomonas maltophiliaMore active than Ciprofloxacin-[4]
Campylobacter jejuni/coliMore active than Ciprofloxacin-[4][6]
Salmonella spp.Less active than CiprofloxacinMore active than Tosufloxacin[6]
Shigella spp.Less active than CiprofloxacinMore active than Tosufloxacin[6]
Vibrio spp.Less active than CiprofloxacinMore active than Tosufloxacin[6]

Note: MIC values can vary based on the testing methodology (e.g., broth microdilution vs. agar dilution). Tosufloxacin MICs have been observed to be four- to eightfold greater with broth microdilution methods compared to agar dilution methods for certain bacteria.[1][2]

Gram-Positive Bacteria

Tosufloxacin generally demonstrates superior in vitro activity against Gram-positive cocci compared to Ciprofloxacin.[1]

Bacterial SpeciesTosufloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (Ciprofloxacin-susceptible)0.0160.5[1]
Staphylococcus aureus0.063-[3]
Streptococcus spp.0.06 - 1-[4]
Enterococcus faecalis0.12 - 42.0[1][4]
Anaerobic Bacteria

Tosufloxacin is noted for its potent activity against a wide range of anaerobic bacteria, an area where it surpasses Ciprofloxacin. For most anaerobes, the MIC of Tosufloxacin is less than 1 mg/L.[4]

Mechanism of Action: Targeting Bacterial DNA Replication

Both Tosufloxacin and Ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action: the inhibition of essential bacterial enzymes involved in DNA replication, transcription, repair, and recombination.[7][8] These enzymes are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8]

The general mechanism involves the stabilization of a covalent complex between the enzyme and the cleaved DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[7] While both drugs target these enzymes, their relative affinity for DNA gyrase versus topoisomerase IV can differ, which may contribute to variations in their antibacterial spectra. In Gram-negative bacteria, DNA gyrase is often the primary target, whereas in Gram-positive bacteria, topoisomerase IV is typically the more sensitive target.[7]

G cluster_drug Fluoroquinolone Action cluster_target Bacterial Targets cluster_effect Cellular Effects Tosufloxacin Tosufloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Tosufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Tosufloxacin->Topoisomerase_IV Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Topoisomerase_IV->DNA_Replication_Inhibition DSB Double-Strand DNA Breaks DNA_Replication_Inhibition->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanisms of Bacterial Resistance

Resistance to fluoroquinolones, including Tosufloxacin and Ciprofloxacin, can emerge through several mechanisms:

  • Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drugs to their targets.[7][9]

  • Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in outer membrane porins or, more commonly, through the overexpression of efflux pumps that actively transport the antibiotics out of the bacterial cell.[7][10]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect the target enzymes, can confer low-level resistance.[7]

It is important to note that cross-resistance between different fluoroquinolones is common.[1]

Experimental Protocols

The in vitro data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the determination of MIC and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11][12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial two-fold dilutions of antibiotic in microtiter plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (~1.5 x 10^8 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F MIC is the lowest concentration with no visible growth E->F

Detailed Steps:

  • Antibiotic Preparation: Serial two-fold dilutions of this compound and Ciprofloxacin are prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.[13]

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight on an agar plate. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[13] This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.[13]

  • Incubation: The plate is incubated at 37°C for 18 to 24 hours.[13][14]

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11]

Detailed Steps:

  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto an antibiotic-free agar medium.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC Determination: The number of surviving colonies on each plate is counted. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial count.[11]

Conclusion

In vitro studies demonstrate that both this compound and Ciprofloxacin are potent fluoroquinolone antibiotics with broad antibacterial activity. Tosufloxacin generally exhibits superior activity against Gram-positive and anaerobic bacteria, while Ciprofloxacin may be more active against certain Gram-negative enteric pathogens.[1][4][6] The choice between these agents for further research and development should be guided by the specific target pathogens and the desired spectrum of activity. The provided experimental protocols offer a standardized framework for conducting further comparative in vitro evaluations.

References

A Comparative Analysis of Tosufloxacin Tosylate and Azithromycin in the Management of Odontogenic Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odontogenic infections, originating from the teeth and their supporting structures, represent a significant challenge in clinical practice. The selection of an appropriate antibiotic is crucial for successful treatment, minimizing complications, and mitigating the growing concern of antimicrobial resistance. This guide provides a detailed, evidence-based comparison of two prominent antibiotics used in the treatment of these infections: Tosufloxacin Tosylate, a fluoroquinolone, and Azithromycin, a macrolide.

Mechanism of Action

The fundamental difference in the antimicrobial activity of Tosufloxacin and Azithromycin lies in their distinct molecular targets within bacterial cells.

This compound: As a member of the fluoroquinolone class, Tosufloxacin exerts its bactericidal effect by inhibiting two critical enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[1] DNA gyrase is essential for the negative supercoiling of DNA, a process required for the initiation of replication and transcription.[1] Topoisomerase IV is crucial for the separation of interlinked daughter chromosomes following DNA replication.[1] By inhibiting these enzymes, Tosufloxacin effectively blocks bacterial cell division and leads to cell death.[1]

cluster_bacteria Bacterial Cell DNA Bacterial DNA DNA_gyrase DNA Gyrase DNA->DNA_gyrase Supercoiling Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenation Replication DNA Replication & Repair DNA_gyrase->Replication Topoisomerase_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Tosufloxacin Tosufloxacin Tosufloxacin->DNA_gyrase Inhibits Tosufloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of Action of this compound.

Azithromycin: Azithromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting the elongation of the polypeptide chain. This action is primarily bacteriostatic, meaning it prevents the bacteria from multiplying, but can be bactericidal at higher concentrations.

cluster_bacteria Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Azithromycin Azithromycin Azithromycin->Ribosome_50S Binds to & Inhibits

Caption: Mechanism of Action of Azithromycin.

Clinical Efficacy: A Head-to-Head Comparison

A significant double-blind, randomized, multi-center clinical trial provides the most direct comparative data for this compound and Azithromycin in the treatment of acute odontogenic infections, including periodontitis, pericoronitis, and osteitis of the jaw.[2]

Data Presentation
Outcome MeasureAzithromycin (AZM) GroupThis compound (TFLX) GroupStatistical Significance
Clinical Efficacy Rate (Evaluated by Investigators) 87.1% (74/85)73.3% (66/90)p = 0.006[2]
Clinical Efficacy Rate (Evaluated by Expert Committee at Day 3) 85.9% (73/85)78.9% (71/90)Not Statistically Significant (p = 0.002 for equivalence)[2]
Bacteriological Elimination Rate 97.5% (39/40)85.7% (30/35)Not Statistically Significant[2]
Incidence of Adverse Reactions 12.5% (11/88)5.6% (5/90)Not Statistically Significant[2]
Incidence of Laboratory Abnormalities 7.1% (6/85)5.9% (5/85)Not Statistically Significant[2]
Safety Rate (No adverse events or lab abnormalities) 84.1% (74/88)90.0% (81/90)Not Statistically Significant[2]
Usefulness Rate ("Very Useful" or "Useful") 83.9% (73/87)72.2% (65/90)p = 0.025[2]

Experimental Protocols

The pivotal comparative study employed a robust double-blind, randomized, multi-center design.[2]

Patient Population: Patients diagnosed with acute odontogenic infections, specifically periodontitis, pericoronitis, and osteitis of the jaw, were enrolled in the study.

Treatment Regimens:

  • Azithromycin Group: Patients received a once-daily oral dose of 500 mg of Azithromycin for 3 days.[3][4]

  • This compound Group: Patients were administered an oral dose of 150 mg of Tosufloxacin Tosilate three times daily for 7 days.[3]

Evaluation of Efficacy:

  • Clinical Efficacy: This was assessed by both the investigators at the end of the treatment period and by an independent committee of experts on the third day of treatment.[2] The criteria for efficacy were based on the resolution of clinical signs and symptoms of infection.

  • Bacteriological Efficacy: This was determined by the elimination of the causative pathogens from the site of infection, as confirmed by microbiological testing.[2]

Safety Assessment:

  • Adverse reactions were monitored and recorded throughout the study.

  • Laboratory tests were conducted to identify any drug-induced abnormalities.[2]

cluster_workflow Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Acute Odontogenic Infections) Randomization Randomization Patient_Recruitment->Randomization AZM_Group Azithromycin Group (500mg once daily for 3 days) Randomization->AZM_Group TFLX_Group Tosufloxacin Group (150mg t.i.d. for 7 days) Randomization->TFLX_Group Evaluation Efficacy & Safety Evaluation - Clinical Assessment (Day 3 & End of Treatment) - Bacteriological Assessment - Adverse Event Monitoring AZM_Group->Evaluation TFLX_Group->Evaluation Data_Analysis Statistical Data Analysis Evaluation->Data_Analysis

Caption: Experimental Workflow of the Comparative Clinical Trial.

Discussion and Conclusion

The available clinical trial data indicates that while both Azithromycin and this compound are effective in treating acute odontogenic infections, there are notable differences in their performance and administration.

Investigators rated the clinical efficacy of Azithromycin significantly higher than that of Tosufloxacin at the end of the treatment period.[2] However, an expert committee found the two drugs to be clinically equivalent at day 3 of treatment.[2] This suggests that Azithromycin may lead to a more rapid resolution of symptoms as perceived by the treating clinician.

From a bacteriological perspective, Azithromycin demonstrated a higher eradication rate, although this difference was not statistically significant.[2] The "usefulness" of Azithromycin was also rated significantly higher by the investigators.[2]

In terms of safety, Tosufloxacin was associated with a lower incidence of adverse reactions and laboratory abnormalities, though these differences were not statistically significant.[2]

The shorter treatment course of Azithromycin (3 days) compared to Tosufloxacin (7 days) offers a potential advantage in terms of patient compliance.

References

Safety Operating Guide

Proper Disposal of Tosufloxacin Tosylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Tosufloxacin Tosylate, a fluoroquinolone antibiotic, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a research chemical, it requires handling and disposal as a hazardous waste. This guide provides a step-by-step procedure for its safe disposal, in line with established safety protocols and regulations.

I. Understanding the Compound: Safety and Hazard Data

Before handling this compound, it is essential to be aware of its properties and associated hazards. This information is typically found in the Safety Data Sheet (SDS).

Table 1: Summary of this compound Properties and Hazards

PropertyDescriptionCitation(s)
Appearance White or pale yellow powder.[1]
Solubility Slightly soluble in water.[1][2]
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System).[3][4][5]
Primary Routes of Exposure Inhalation, skin contact, eye contact.[2]
Acute Health Effects May cause skin, eye, and respiratory tract irritation. May be harmful if inhaled, swallowed, or absorbed through the skin.[2][3][4]
Environmental Hazards Discharge into the environment must be avoided. Do not let the product enter drains.[1]

II. Pre-Disposal: Essential Safety Measures & Personal Protective Equipment (PPE)

Prior to beginning the disposal process, ensure all necessary safety precautions are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Experimental Protocol: Donning PPE for Handling this compound

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1]

  • Eye Protection : Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Respiratory Protection : To prevent inhalation of the powder, use a respirator such as a US NIOSH-approved N95 or an EU EN 143-approved P1 dust mask, especially in the absence of engineering controls like a fume hood.[1][6]

  • Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[7][8] It should never be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Segregation :

    • Treat all surplus, non-recyclable, and expired this compound as hazardous chemical waste.[1][9]

    • This includes the pure compound, as well as heavily contaminated items such as weighing papers, spatulas, and empty stock containers.

    • Segregate this waste from other laboratory waste streams (e.g., biohazardous waste, regular trash).

  • Containment and Labeling :

    • Place the this compound waste into a designated, sealable, and clearly labeled hazardous waste container.

    • The label should clearly state "Hazardous Waste" and identify the contents (i.e., "this compound").

  • Engage a Licensed Disposal Service :

    • The primary and recommended method of disposal is to use a licensed professional waste disposal company.[1] These companies are equipped to handle and transport hazardous chemical waste according to regulations set by agencies like the Environmental Protection Agency (EPA).[7]

    • Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified waste disposal vendors.

  • Final Disposal Method :

    • The standard and required method for destroying pharmaceutical waste like this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][7] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Disposal of Contaminated Materials :

    • Empty Containers : Dispose of the original product container as hazardous waste.

    • Contaminated Labware : Disposable items (gloves, masks, weighing boats) that have come into contact with the compound should be placed in the designated hazardous waste container.

    • Spills : In case of a spill, avoid creating dust.[1][6] Carefully sweep or shovel the material into a suitable, closed container for disposal. Do not let the product enter drains.[1]

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_disposal Disposal Path cluster_prohibited Prohibited Actions start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe Handle with care drain Do NOT Pour Down Drain start->drain trash Do NOT Discard in Regular Trash start->trash segregate Segregate as Hazardous Chemical Waste ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container contact_ehs Contact Institutional EHS Office container->contact_ehs vendor_pickup Arrange Pickup by Licensed Waste Vendor contact_ehs->vendor_pickup incineration Transport to Permitted Facility for Incineration vendor_pickup->incineration end_node End: Compliant Disposal Complete incineration->end_node

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tosufloxacin Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Morrisville, NC - To ensure the safety of laboratory professionals and advance critical research, this document provides essential guidance on the proper handling, personal protective equipment (PPE), and disposal of Tosufloxacin Tosylate. Adherence to these protocols is vital for minimizing exposure risks and maintaining a safe research environment.

This compound is a fluoroquinolone antibacterial agent that requires careful handling due to its potential to cause skin, eye, and respiratory irritation[1][2][3]. While no specific occupational exposure limits have been established, implementing standard safety procedures is paramount[2][4][5].

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls:

  • Ventilation: All work with this compound powder should be conducted in a well-ventilated area[4]. A laboratory fume hood is recommended to minimize the inhalation of dust particles[2].

  • Eye Wash and Safety Shower: Laboratories must be equipped with a readily accessible safety shower and eye wash station[2].

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense for researchers. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandardPurpose
Hand Protection Chemical-resistant glovesEN 374To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the material[4][6].
Eye Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU)To protect eyes from dust particles and splashes[4][6].
Respiratory Protection N95 (US) or P1 (EN 143) dust maskNIOSH (US) or CEN (EU)As a backup to engineering controls to prevent inhalation of dust[4].
Body Protection Laboratory coatN/ATo protect personal clothing from contamination.

Operational Plan for Safe Handling and Disposal

A step-by-step approach to handling this compound ensures safety at every stage of the research process.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place in a tightly closed container[5].

  • Keep away from strong oxidizing agents[4].

Handling and Use:

  • Before handling, ensure all required PPE is correctly donned.

  • Avoid the formation of dust and aerosols[5][6].

  • Wash hands thoroughly after handling the product, before breaks, and at the end of the workday[4][5][6].

  • Avoid contact with skin, eyes, and clothing[4][6].

Disposal:

  • Dispose of unused product and contaminated materials in accordance with governmental regulations[4].

  • Contact a licensed professional waste disposal service[4][6].

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[4][6].

  • Do not allow the product to enter drains[4][5][6].

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection[4].

  • Prevent further leakage or spillage if it is safe to do so[4][6].

  • Sweep up the spilled material, avoiding dust creation, and place it in a suitable, closed container for disposal[4][5][6].

Exposure Response:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[2][4].

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[4].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[4].

  • Ingestion: Rinse mouth with water and immediately call a doctor or poison control center. Never give anything by mouth to an unconscious person[4].

Caption: Workflow for handling a chemical spill of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.